Product packaging for Mivazerol(Cat. No.:CAS No. 125472-02-8)

Mivazerol

Cat. No.: B1677212
CAS No.: 125472-02-8
M. Wt: 217.22 g/mol
InChI Key: RLHGFJMGWQXPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B1677212 Mivazerol CAS No. 125472-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHGFJMGWQXPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154782
Record name Mivazerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125472-02-8
Record name Mivazerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125472-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivazerol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivazerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVAZEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mivazerol's Mechanism of Action at α2-Adrenoceptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivazerol is a selective α2-adrenoceptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of perioperative cardiac protection. Its mechanism of action is centered on its interaction with α2-adrenergic receptors, leading to a cascade of intracellular signaling events that ultimately modulate physiological responses. This technical guide provides an in-depth exploration of this compound's mechanism of action at α2-adrenoceptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This compound exhibits high affinity and specificity for α2-adrenoceptors, functioning as an agonist to activate these receptors. This activation triggers the Gαi subunit of the heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling pathway is responsible for many of this compound's physiological effects, including the inhibition of norepinephrine release from presynaptic nerve terminals. While the canonical α2-adrenoceptor signaling pathway is well-established, specific quantitative data on the functional efficacy of this compound at the level of G-protein activation and adenylyl cyclase inhibition are not extensively reported in publicly available literature. Furthermore, the potential for this compound to engage in biased agonism or activate other downstream pathways, such as the ERK1/2 signaling cascade, remains an area for further investigation. This guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, highlighting both established principles and areas where further research is warranted.

Introduction

This compound is a compound that has garnered interest for its selective agonist activity at α2-adrenergic receptors.[1][2] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating neurotransmitter release and cardiovascular function.[3][4] Understanding the precise mechanism by which this compound interacts with and activates α2-adrenoceptors is fundamental for its potential therapeutic applications and for the development of novel, more selective α2-agonists. This guide delves into the molecular and cellular actions of this compound, providing a detailed technical overview for the scientific community.

Ligand Binding and Receptor Selectivity

This compound demonstrates a high affinity and marked specificity for α2-adrenoceptors.[1] Radioligand binding studies are the primary method for quantifying the affinity of a ligand for its receptor.

Data Presentation: Binding Affinity and Selectivity of this compound
Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α2A-Adrenoceptor[3H]RX 821002Human frontal cortex membranes37[1]
α1-Adrenoceptor[3H]prazosin-4400[1]
5-HT1A Receptor[3H]rauwolscine-530[1]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

The data clearly indicates that this compound is significantly more potent at α2A-adrenoceptors compared to α1-adrenoceptors and 5-HT1A receptors, highlighting its selectivity.[1] The shallow competition curve observed in binding assays (nH = 0.55) is characteristic of an agonist, suggesting that this compound not only binds to the receptor but also induces a conformational change leading to its activation.[1]

Core Signaling Pathway: Gαi-Mediated Inhibition of Adenylyl Cyclase

As an α2-adrenoceptor agonist, this compound's primary mechanism of action involves the activation of inhibitory G-proteins, specifically those of the Gαi family. This initiates a signaling cascade that results in the modulation of intracellular second messenger levels.

Signaling Pathway Diagram

G_protein_signaling This compound This compound a2AR α2-Adrenoceptor This compound->a2AR Binds to G_protein Gαi/βγ a2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A (Inactive) PKA_active Protein Kinase A (Active) PKA->PKA_active Activation Reduced Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates

Caption: this compound-induced Gαi signaling pathway.

Upon binding of this compound to the α2-adrenoceptor, the associated Gαi protein is activated. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), as the conversion of ATP to cAMP is reduced. Lowered cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, culminating in a cellular response.

Functional Effects: Inhibition of Neurotransmitter Release

A well-documented functional consequence of this compound's action on presynaptic α2-adrenoceptors is the inhibition of norepinephrine release.[5] This sympathoinhibitory effect is a direct result of the Gαi-mediated signaling pathway.

Data Presentation: this compound's Potency in Inhibiting Norepinephrine Release
Brain Region (Rat)IC50 (nM)Reference
Hippocampus15[5]
Spinal Cord50[5]
Nucleus Tractus Solitarii75[5]
Rostrolateral Ventricular Medulla100[5]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

These data demonstrate that this compound is a potent inhibitor of norepinephrine release in various regions of the central nervous system, which contributes to its overall physiological effects.[5]

Potential Downstream Signaling: ERK1/2 Pathway

Activation of α2-adrenoceptors has also been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling pathway is often associated with cell growth, proliferation, and differentiation. While direct evidence for this compound-induced ERK1/2 phosphorylation is not extensively documented, it represents a plausible downstream signaling event.

Signaling Pathway Diagram

ERK_signaling This compound This compound a2AR α2-Adrenoceptor This compound->a2AR G_protein Gαi/βγ a2AR->G_protein Src Src G_protein->Src Activates Shc Shc Src->Shc Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK_p p-ERK1/2 ERK->ERK_p Phosphorylation Transcription_Factors Transcription Factors ERK_p->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Potential this compound-induced ERK1/2 signaling.

The activation of the α2-adrenoceptor by this compound may lead to the Gβγ subunit-mediated activation of Src kinase. This can initiate a phosphorylation cascade involving Shc, Grb2, Sos, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the activity of various transcription factors and influence gene expression.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound at α2-adrenoceptors. Specific details may vary between laboratories and experimental systems.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors.

Workflow Diagram

radioligand_binding cluster_protocol Radioligand Binding Assay Workflow Membrane_Prep Prepare Membranes (e.g., from human frontal cortex) Incubation Incubate Membranes with: - [3H]Radioligand (e.g., [3H]RX 821002) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Radioligand competition binding assay workflow.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., human frontal cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]RX 821002) with the membrane preparation in the presence of a range of concentrations of unlabeled this compound.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the activation of Gαi proteins by this compound.

Workflow Diagram

gtpys_binding cluster_protocol GTPγS Binding Assay Workflow Membrane_Prep Prepare Cell Membranes Expressing α2-Adrenoceptors Incubation Incubate Membranes with: - [35S]GTPγS - GDP - Varying concentrations of this compound Membrane_Prep->Incubation Filtration Separate Bound and Free [35S]GTPγS (Rapid Vacuum Filtration) Incubation->Filtration Scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Determine EC50 and Emax) Scintillation->Analysis

Caption: GTPγS binding assay workflow.

Methodology:

  • Membrane Preparation: Prepare membranes from cells stably expressing the α2-adrenoceptor subtype of interest.

  • Incubation: Incubate the membranes in an assay buffer containing a fixed concentration of [35S]GTPγS, an excess of GDP, and varying concentrations of this compound.

  • Filtration and Washing: Terminate the reaction and separate bound from free [35S]GTPγS by rapid vacuum filtration, followed by washing with ice-cold buffer.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.

  • Data Analysis: Plot the amount of specifically bound [35S]GTPγS against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Adenylyl Cyclase Inhibition (cAMP Accumulation) Assay

Objective: To measure the inhibition of adenylyl cyclase activity by this compound.

Workflow Diagram

camp_assay cluster_protocol cAMP Accumulation Assay Workflow Cell_Culture Culture Cells Expressing α2-Adrenoceptors Stimulation Pre-incubate with a phosphodiesterase inhibitor, then stimulate with Forskolin and varying concentrations of this compound Cell_Culture->Stimulation Lysis Lyse Cells to Release Intracellular cAMP Stimulation->Lysis Detection Quantify cAMP Levels (e.g., ELISA, TR-FRET) Lysis->Detection Analysis Data Analysis (Determine IC50) Detection->Analysis

Caption: cAMP accumulation assay workflow.

Methodology:

  • Cell Culture: Culture cells expressing the α2-adrenoceptor of interest in multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit (e.g., ELISA, TR-FRET).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound acts as a selective and potent agonist at α2-adrenoceptors. Its primary mechanism of action involves the activation of the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors. This cascade of events results in functional responses such as the inhibition of norepinephrine release from presynaptic nerve terminals. While the fundamental aspects of this compound's interaction with α2-adrenoceptors are well-characterized, there remains a need for more detailed quantitative data on its functional efficacy in activating G-proteins and inhibiting adenylyl cyclase. Furthermore, the exploration of potential biased agonism and the activation of alternative signaling pathways, such as the ERK1/2 cascade, could provide a more complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular and cellular effects of this compound and other α2-adrenoceptor ligands.

References

Mivazerol: A Deep Dive into its Selective Alpha-2 Adrenergic Agonist Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivazerol is a selective alpha-2 adrenergic agonist that has been investigated for its potential therapeutic applications, particularly in the perioperative setting to mitigate cardiovascular complications. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its mechanism of action, receptor binding affinity, downstream signaling pathways, and physiological effects. Detailed experimental protocols for key assays used to characterize this compound and other alpha-2 adrenergic agonists are also presented, along with visualizations of critical pathways and workflows to facilitate a deeper understanding of its scientific basis.

Introduction

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating the sympathetic nervous system.[1] Agonists of these receptors, such as this compound, exert their effects by binding to and activating these receptors, leading to a decrease in the release of norepinephrine from presynaptic nerve terminals. This sympatholytic action results in a reduction in heart rate and blood pressure, making alpha-2 adrenergic agonists valuable in various clinical contexts.[2] this compound, a compound with high specificity for alpha-2 adrenoceptors, has been studied for its potential to prevent adverse cardiac events in patients undergoing surgery.[3][4] This document will explore the core pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a selective agonist at alpha-2 adrenergic receptors. Its binding to these receptors, which are coupled to inhibitory G-proteins (Gi), triggers a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in the observed physiological responses.

Presynaptic Inhibition

The predominant effect of this compound is the activation of presynaptic alpha-2 autoreceptors on noradrenergic neurons. This activation inhibits the further release of norepinephrine into the synaptic cleft, effectively dampening sympathetic outflow. This presynaptic sympathoinhibition is the primary mechanism behind this compound's cardiovascular effects.[5]

Receptor Binding and Selectivity

This compound exhibits a high affinity for alpha-2 adrenergic receptors with significant selectivity over other adrenergic receptor subtypes and other receptor families.

Quantitative Binding Data
Receptor Radioligand Tissue/Cell Line Ki (nM) Selectivity vs. α2A
α2A-Adrenergic [3H]RX 821002Human Frontal Cortex37[3]-
α1-Adrenergic [3H]PrazosinRat Brain4400[3]~120-fold lower affinity
β1-Adrenergic Data not available->10,000>1000-fold lower affinity[3]
β2-Adrenergic Data not available->10,000>1000-fold lower affinity[3]
D1 Dopamine Data not available->10,000>1000-fold lower affinity[3]
D2 Dopamine Data not available->10,000>1000-fold lower affinity[3]
5-HT1A Serotonin [3H]RauwolscineRat Brain530[3]~14-fold lower affinity
5-HT2 Serotonin Data not available->10,000>1000-fold lower affinity[3]
M1 Muscarinic Data not available->10,000>1000-fold lower affinity[3]
M2 Muscarinic Data not available->10,000>1000-fold lower affinity[3]
M3 Muscarinic Data not available->10,000>1000-fold lower affinity[3]
I1 Imidazoline [3H]ClonidineHuman StriatumpIC50 = 5.1Low affinity[6]
I2 Imidazoline [3H]IdazoxanHuman StriatumpIC50 = 3.9Low affinity[6]

Table 1: this compound Binding Affinity and Selectivity Profile.

Downstream Signaling Pathways

Activation of alpha-2 adrenergic receptors by this compound initiates a signaling cascade that goes beyond the inhibition of adenylyl cyclase.

G-Protein Coupling and Second Messengers

This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds G_Protein Gi/o Protein (αβγ) Alpha2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription

Canonical Alpha-2 Adrenergic Receptor Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

Recent studies have shown that alpha-2 adrenergic receptor activation can also lead to the phosphorylation and activation of the ERK/MAPK pathway. This signaling is often Gi-protein dependent and can be involved in cellular processes such as proliferation, differentiation, and survival. The precise mechanisms and physiological relevance of this compound-induced ERK activation require further investigation.

This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds G_Protein Gi/o Protein (βγ subunit) Alpha2_AR->G_Protein Activates Src Src G_Protein->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Survival) ERK->Cellular_Response

Alpha-2 Adrenergic Receptor-Mediated ERK/MAPK Signaling.

Physiological Effects

The primary physiological effects of this compound are centered on the cardiovascular system, stemming from its sympatholytic action.

In Vivo Animal Studies

Studies in anesthetized rats have demonstrated that intravenous infusion of this compound causes a dose-dependent decrease in heart rate without significantly altering blood pressure at therapeutic doses.[2][7][8]

Dose (µg/kg/h) Change in Heart Rate (beats/min) Change in Blood Pressure (mmHg) Animal Model
3.75Dose-related decreaseNo significant changePentobarbital-anesthetized rats[2]
7.5Dose-related decrease, max ~87 bpmNo significant changePentobarbital-anesthetized rats[2]
15Dose-related decreaseNo significant changePentobarbital-anesthetized rats[2]

Table 2: In Vivo Effects of this compound in Anesthetized Rats.

In dogs under coronary artery stenosis, this compound decreased heart rate and cardiac output while preserving blood flow to the ischemic myocardium.[9] It also reduced myocardial oxygen demand.[9]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the alpha-2 adrenergic receptor of interest.

  • Radioligand (e.g., [3H]RX 821002).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor in a cold lysis buffer and isolate the membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include a control for non-specific binding with an excess of a known high-affinity unlabeled ligand.

  • Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Competition Binding Assay.
GTPγS Functional Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Materials:

  • Cell membranes expressing the alpha-2 adrenergic receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Pre-incubation: Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive, GDP-bound state.

  • Incubation: Add varying concentrations of this compound to the membranes, followed by the addition of [35S]GTPγS.

  • Termination and Filtration: After a set incubation period, terminate the reaction and filter the mixture through glass fiber filters.

  • Washing and Counting: Wash the filters and measure the incorporated radioactivity as described previously.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).

Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Preincubation Pre-incubation with GDP Membrane_Prep->Preincubation Incubation Incubation (Membranes + this compound + [35S]GTPγS) Preincubation->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Calculate EC50 and Emax) Counting->Data_Analysis End End Data_Analysis->End

Workflow for GTPγS Functional Assay.
ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK as a downstream marker of receptor activation.

Materials:

  • Whole cells expressing the alpha-2 adrenergic receptor.

  • This compound at various concentrations.

  • Cell lysis buffer.

  • Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Western blotting equipment and reagents.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then serum-starve to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound for a specific time.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against p-ERK, followed by a secondary antibody. Detect the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK and plot against the log concentration of this compound.[10][11][12]

Start Start Cell_Culture Cell Culture and Serum Starvation Start->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot SDS-PAGE and Western Blotting Quantification->Western_Blot Immunoblotting Immunoblotting for p-ERK Western_Blot->Immunoblotting Stripping Stripping and Re-probing for Total ERK Immunoblotting->Stripping Analysis Data Analysis (p-ERK / Total ERK Ratio) Stripping->Analysis End End Analysis->End

Workflow for ERK Phosphorylation Assay.

Conclusion

This compound is a potent and selective alpha-2 adrenergic agonist with a well-defined mechanism of action. Its high affinity for alpha-2 receptors and its ability to modulate sympathetic outflow have made it a subject of interest for its cardioprotective effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds. Future research should aim to elucidate the specific binding kinetics of this compound at all alpha-2 adrenergic receptor subtypes and further explore the functional consequences of its engagement with downstream signaling pathways such as the ERK/MAPK cascade.

References

Mivazerol: A Comprehensive In Vivo Analysis of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivazerol is a selective alpha-2 adrenergic receptor agonist that has been investigated for its potential therapeutic applications, primarily in the context of cardiovascular protection during perioperative periods. Its mechanism of action centers on the modulation of sympathetic nervous system activity. This technical guide provides a detailed overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical and clinical research. While comprehensive quantitative pharmacokinetic data in the public domain is limited, this document synthesizes the existing knowledge on its pharmacodynamic effects, mechanism of action, and the experimental methodologies employed in its study.

Pharmacodynamics of this compound

This compound exerts its effects by stimulating alpha-2 adrenergic receptors, which are key regulators of sympathetic outflow. This agonistic activity leads to a reduction in the release of norepinephrine from presynaptic nerve terminals, resulting in sympathoinhibitory effects.

Cardiovascular Effects

In vivo studies in animal models have consistently demonstrated the cardiovascular effects of this compound. Intravenous administration in anesthetized rats has been shown to cause a dose-dependent decrease in heart rate without significantly altering blood pressure.[1] In dogs undergoing coronary artery stenosis, this compound decreased heart rate and cardiac output while preserving blood flow to the ischemic myocardium.

Table 1: Pharmacodynamic Effects of this compound on Cardiovascular Parameters in Rats

ParameterSpecies/ModelDose/RouteKey FindingsReference
Heart RatePentobarbital-anesthetized rats3.75, 7.5, and 15 µg/kg/h IV infusionDose-related decrease in heart rate; maximal decrease of approximately 87 beats/min.[1]
Blood PressurePentobarbital-anesthetized rats3.75, 7.5, and 15 µg/kg/h IV infusionNo significant alteration in blood pressure.[1]
Surgical Stress ResponsePentobarbital-anesthetized rats15 µg/kg/h IV infusionSignificantly inhibited surgical stress-induced increases in blood pressure and heart rate.[1]
Neurotransmitter Release

This compound's sympathoinhibitory action is mediated by its influence on neurotransmitter release. In vitro studies using rat nervous tissue have shown that this compound inhibits the potassium-stimulated release of norepinephrine in a dose-dependent manner. This effect is believed to contribute to its cardiovascular effects by reducing sympathetic tone.

Pharmacokinetics of this compound

Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not extensively reported in publicly available scientific literature. The development of this compound was discontinued, which may have limited the publication of comprehensive pharmacokinetic data packages.

Mechanism of Action: Alpha-2 Adrenergic Signaling Pathway

This compound functions as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a reduction in cyclic adenosine monophosphate (cAMP) levels.

Alpha-2 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to G_Protein Gi Protein (α, β, γ subunits) Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Decreased Sympathetic Outflow PKA_active->Cellular_Response Leads to

Caption: this compound activates the α2-adrenergic receptor, leading to inhibition of adenylyl cyclase and reduced cAMP.

Experimental Protocols

In Vivo Pharmacodynamic Assessment in Rats

Objective: To determine the effect of this compound on cardiovascular parameters in anesthetized rats.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbital.

Surgical Procedure:

  • The trachea is exposed and cannulated to ensure a patent airway.

  • The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

Drug Administration:

  • This compound is administered as a continuous intravenous infusion at doses of 3.75, 7.5, and 15 µg/kg/h.[1]

Data Collection:

  • Arterial blood pressure and heart rate are continuously recorded.

  • For surgical stress models, a noxious stimulus (e.g., trachea-exposure surgery) is applied, and the changes in blood pressure and heart rate are monitored before and after this compound administration.[1]

Pharmacodynamic Experimental Workflow in Rats cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Sprague-Dawley Rat Anesthesia Pentobarbital Anesthesia Animal->Anesthesia Surgery Tracheal and Femoral Vessel Cannulation Anesthesia->Surgery Baseline Baseline BP and HR Measurement Surgery->Baseline Infusion IV Infusion of this compound (or Vehicle) Baseline->Infusion Stress Surgical Stress (optional) Infusion->Stress Monitoring Continuous BP and HR Monitoring Stress->Monitoring Comparison Comparison of BP and HR between Groups Monitoring->Comparison Dose_Response Dose-Response Analysis Comparison->Dose_Response

Caption: Workflow for assessing the in vivo pharmacodynamic effects of this compound in anesthetized rats.

Conclusion

This compound is a selective alpha-2 adrenergic receptor agonist with demonstrated pharmacodynamic effects on the cardiovascular system, primarily a reduction in heart rate and attenuation of the stress response. Its mechanism of action is well-understood to involve the inhibition of the adenylyl cyclase/cAMP pathway. However, a significant gap exists in the publicly available literature regarding its quantitative in vivo pharmacokinetic profile. Further research or access to proprietary data would be necessary to provide a complete pharmacokinetic characterization of this compound. The experimental protocols described provide a foundation for conducting further in vivo studies to elucidate the full pharmacological profile of this compound and similar compounds.

References

Mivazerol: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of mivazerol, a potent α2-adrenergic agonist. The information is compiled from various scientific studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding of its pharmacological characteristics.

Introduction

This compound is a selective α2-adrenoceptor agonist that has been investigated for its potential therapeutic applications, particularly in the context of perioperative cardiac protection.[1] Its pharmacological effects are primarily mediated by its interaction with α2-adrenergic receptors, leading to a reduction in sympathetic outflow.[2] Understanding the precise binding affinity and selectivity of this compound for its primary targets, as well as its interactions with other receptors, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized through radioligand binding assays, revealing a high affinity for α2-adrenoceptors with a notable degree of selectivity over other receptor types.

Adrenergic Receptor Binding

This compound demonstrates a high affinity for α2-adrenergic receptors. In studies using human frontal cortex membranes, this compound displaced the α2-adrenoceptor antagonist [3H]RX 821002 with an apparent inhibitory constant (Ki) of 37 nM.[3] The competition curve for this displacement was shallow (nH = 0.55), which is characteristic of an agonist.[3]

Importantly, this compound does not exhibit selectivity between the α2-adrenoceptor subtypes. It is a potent competitor for [3H]RX 821002 binding in both human platelet membranes (expressing α2A adrenoceptors) and rat kidney membranes (predominantly expressing the α2B subtype).[3]

In contrast to its high affinity for α2-receptors, this compound displays significantly lower affinity for α1-adrenoceptors. The Ki value for the displacement of [3H]prazosin from α1-adrenoceptors was found to be 4.4 µM, approximately 120 times higher than its affinity for α2-receptors.[3] Its affinity for β1 and β2 adrenoceptors is even lower, being roughly 1000 times less than its affinity for α2-adrenoceptors.[3]

Imidazoline and Other Receptor Binding

This compound has also been evaluated for its affinity towards imidazoline receptors. While it does bind to non-adrenergic sites, its affinity for I1 and I2 imidazoline receptors is low. The pIC50 values, which represent the negative logarithm of the IC50, were determined to be 5.1 for I1 receptors and 3.9 for I2 receptors, respectively.[4]

Furthermore, this compound's interaction with a panel of other neurotransmitter receptors is weak. Its affinity for 5-HT1A receptors is about 14 times lower than for α2-adrenoceptors, with a Ki of 530 nM.[3] For other receptors, including dopamine (D1, D2), muscarinic (M1, M2, M3), and serotonin (5-HT2) receptors, the affinity is approximately 1000-fold lower than that for α2-adrenoceptors.[3]

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity and selectivity.

Table 1: this compound Binding Affinity (Ki) for Adrenergic and Serotonergic Receptors

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
α2A-Adrenergic[3H]RX 821002Human Frontal Cortex37[3]
α1-Adrenergic[3H]prazosinNot Specified4400[3]
5-HT1A[3H]rauwolscineNot Specified530[3]
β1, β2-AdrenergicNot SpecifiedNot Specified~37000[3]
D1, D2-DopamineNot SpecifiedNot Specified~37000[3]
M1, M2, M3-MuscarinicNot SpecifiedNot Specified~37000[3]
5-HT2Not SpecifiedNot Specified~37000[3]

Table 2: this compound Binding Affinity (pIC50) for Imidazoline and Non-Adrenergic Sites

Receptor/SiteRadioligandTissue/Cell LinepIC50Reference
I1 Imidazoline[3H]clonidineHuman Striatum5.1[4]
I2 Imidazoline[3H]idazoxanHuman Striatum3.9[4]
Non-adrenergic site[3H]this compoundHuman Striatum6.5 ± 0.1[4]

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α2-adrenergic receptors using the radiolabeled antagonist [3H]RX 821002.

Materials:

  • Membrane Preparations: Human frontal cortex membranes.

  • Radioligand: [3H]RX 821002.

  • Competitor: this compound.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Phentolamine (10 µM) or another suitable α-adrenergic antagonist.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Human frontal cortex tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Incubation: A constant concentration of [3H]RX 821002 (e.g., 0.5 nM) is incubated with the membrane preparation (e.g., 100-200 µg of protein) in the assay buffer.

  • Competition: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine the amount of non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors using the radiolabeled antagonist [3H]prazosin.

Procedure: The protocol is similar to the α2-adrenergic receptor binding assay, with the following key differences:

  • Radioligand: [3H]prazosin is used as the selective radioligand for α1-adrenergic receptors.

  • Non-specific Binding Control: A high concentration of an unlabeled α1-adrenergic antagonist (e.g., 1 µM prazosin) is used to define non-specific binding.

Signaling Pathways

This compound exerts its effects by acting as an agonist at α2-adrenergic receptors. The activation of these receptors, as well as the distinct signaling pathways of I1-imidazoline receptors, are depicted below.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.

alpha2_signaling cluster_membrane Cell Membrane This compound This compound Alpha2_R α2-Adrenergic Receptor This compound->Alpha2_R Binds to G_protein Gi/o Protein (α, β, γ subunits) Alpha2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Sympathetic Outflow PKA->Cellular_Response Leads to

Caption: this compound activates the α2-adrenergic receptor, leading to inhibition of adenylyl cyclase.

I1-Imidazoline Receptor Signaling Pathway

The signaling pathway for I1-imidazoline receptors is distinct from that of α2-adrenergic receptors and is not coupled to the inhibition of adenylyl cyclase. Instead, it involves the activation of phospholipase C.

i1_signaling cluster_membrane Cell Membrane Ligand Imidazoline Ligand I1_R I1-Imidazoline Receptor Ligand->I1_R Binds to PLC Phospholipase C (PLC) I1_R->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates PC Phosphatidylcholine (PC) PC->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Initiates binding_assay_workflow Start Start Prepare_Membranes Prepare Receptor-Containing Membranes Start->Prepare_Membranes Incubate_Total Incubate Membranes with Radioligand Prepare_Membranes->Incubate_Total Incubate_NSB Incubate Membranes with Radioligand + Excess Unlabeled Ligand Prepare_Membranes->Incubate_NSB Incubate_Comp Incubate Membranes with Radioligand + Competitor (this compound) Prepare_Membranes->Incubate_Comp Filter Rapid Filtration and Washing Incubate_Total->Filter Incubate_NSB->Filter Incubate_Comp->Filter Count Measure Radioactivity Filter->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

References

Mivazerol's Modulation of Norepinephrine and Glutamate Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of mivazerol, a selective alpha-2 adrenoceptor agonist, on the release of the neurotransmitters norepinephrine and glutamate. This compound has been investigated for its potential therapeutic applications, particularly in perioperative settings and for its neuroprotective properties.[1][2][3] This document synthesizes key findings on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its effects primarily by acting as an agonist at alpha-2 adrenergic receptors.[1][4] These receptors are predominantly located on presynaptic nerve terminals.[5] Activation of these presynaptic alpha-2 adrenoceptors leads to an inhibition of neurotransmitter release.[5] This sympatholytic action is central to this compound's pharmacological profile, reducing the neuronal output of norepinephrine and, as emerging evidence suggests, glutamate in specific brain regions.[5][6]

Effects on Norepinephrine Release

This compound has been demonstrated to be a potent inhibitor of norepinephrine release in various neural tissues. This inhibitory action is dose-dependent and can be counteracted by selective alpha-2 antagonists like yohimbine and rauwolscine, confirming its receptor-mediated mechanism.[6]

Quantitative Data on Norepinephrine Inhibition

The inhibitory potency of this compound on KCl-stimulated norepinephrine release has been quantified across different regions of the rat central nervous system. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

Tissue PreparationThis compound IC50 (M)
Hippocampus1.5 x 10⁻⁸
Spinal Cord5 x 10⁻⁸
Nucleus Tractus Solitarii7.5 x 10⁻⁸
Rostrolateral Ventricular Medulla1 x 10⁻⁷
Data sourced from in vitro studies on rat nervous tissue preparations.[6]

In vivo studies using microdialysis in freely moving rats have shown that this compound (at doses of 2.5, 8.0, and 25 µg/kg, i.v.) completely prevented immobilization stress-induced increases in norepinephrine release in the hippocampus.[7] Interestingly, at a dose of 8.0 µg/kg (i.v.), this compound did not affect the basal outflow of norepinephrine.[7]

Effects on Glutamate Release

This compound's influence on glutamate release appears to be region-specific. Notably, at concentrations selective for alpha-2 adrenergic receptors, this compound effectively blocks KCl-induced glutamate release in the hippocampus.[6] However, it does not have a significant effect on glutamate release in the spinal cord at similar concentrations.[6]

Quantitative Data on Glutamate Modulation

The following table summarizes the effects of this compound on evoked glutamate release in different experimental paradigms.

Experimental ModelBrain RegionThis compound InterventionEffect on Glutamate Release
In vitro KCl stimulationHippocampusThis compoundComplete blockade of release.[6]
In vitro KCl stimulationSpinal CordThis compound (up to 10 µM)No significant effect.[6]
In vivo halothane withdrawalSpinal Cord (T2-T3)This compound (15 µg/kg/h, i.v.)Almost completely prevented the increase in glutamate release (112% increase with this compound vs. 167% without).[8]
In vivo halothane withdrawalSpinal Cord (T2-T3)This compound (2.5 µg/kg, i.t.)Blocked the increase in glutamate release.[8]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

In Vitro Neurotransmitter Release Assay

This protocol is based on studies of KCl-stimulated neurotransmitter release from rat nervous tissue preparations.[6]

  • Tissue Preparation: Tissues from the hippocampus, spinal cord, rostrolateral ventricular medulla, and nucleus tractus solitarii of rats are dissected. The tissues are chopped into small sections (approximately 0.3 x 0.2 x 0.2 mm³).

  • Stimulation: The tissue minces are exposed to a potassium chloride (KCl) solution (10-75 mM) for 5 minutes to induce neurotransmitter release.

  • Experimental Design: For norepinephrine release, two stimulation periods (S1 and S2) are typically conducted. For glutamate and aspartate release, a single stimulation (S) is used. This compound is added at various concentrations before the second stimulation (S2) to assess its inhibitory effect.

  • Neurotransmitter Quantification: The amount of norepinephrine, glutamate, and aspartate released into the superfusate is measured using high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the S2/S1 ratio in the presence and absence of the drug. The IC50 value is then determined from the concentration-response curve.

In Vivo Microdialysis

This protocol is based on studies investigating neurotransmitter release in the hippocampus of freely moving rats and the spinal cord of anesthetized rats.[7][8]

  • Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or spinal cord).

  • Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after the experimental manipulation (e.g., immobilization stress, halothane withdrawal, or drug administration).

  • Drug Administration: this compound is administered intravenously (i.v.) or intrathecally (i.t.) at specified doses.

  • Neurotransmitter Analysis: The concentrations of norepinephrine and glutamate in the dialysate samples are quantified using HPLC.

  • Data Interpretation: Changes in neurotransmitter levels from baseline are calculated to determine the effect of this compound on basal and stimulated release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental procedures described.

Mivazerol_Norepinephrine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal This compound This compound Alpha2_Receptor α2-Adrenoceptor This compound->Alpha2_Receptor binds & activates G_Protein Gi/o Protein Alpha2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Ca_Channel phosphorylates (modulates) Ca_Influx Ca_Channel->Ca_Influx mediates Vesicle Synaptic Vesicle (Norepinephrine) Ca_Influx->Vesicle triggers fusion Release Vesicle->Release exocytosis Released_NE Norepinephrine Postsynaptic_Receptor Adrenergic Receptor Released_NE->Postsynaptic_Receptor binds Experimental_Workflow_In_Vitro cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Rat Brain Regions (e.g., Hippocampus) Mincing Chop Tissue into ~0.3x0.2x0.2 mm³ minces Dissection->Mincing S1 S1: Induce Release (KCl Stimulation) Mincing->S1 Wash Washout S1->Wash Collection Collect Superfusate S1->Collection Drug Incubate with this compound Wash->Drug S2 S2: Induce Release (KCl Stimulation) Drug->S2 S2->Collection HPLC Quantify Neurotransmitters (HPLC) Collection->HPLC Calculation Calculate S2/S1 Ratio HPLC->Calculation IC50 Determine IC50 Calculation->IC50 Experimental_Workflow_In_Vivo cluster_surgery Surgical Preparation cluster_sampling Microdialysis Sampling cluster_analysis Biochemical Analysis Anesthesia Anesthetize Rat Implantation Stereotaxically Implant Microdialysis Probe Anesthesia->Implantation Perfusion Perfuse with aCSF Implantation->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Stimulation Apply Stimulus (e.g., Stress, Drug Withdrawal) Baseline->Stimulation DrugAdmin Administer this compound (i.v. or i.t.) Baseline->DrugAdmin PostStim Collect Post-Stimulus/Drug Samples DrugAdmin->PostStim HPLC Analyze Dialysate (HPLC) PostStim->HPLC Quantification Quantify Norepinephrine & Glutamate HPLC->Quantification Comparison Compare to Baseline Quantification->Comparison

References

Preclinical Safety and Toxicology of Mivazerol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of publicly accessible scientific literature, comprehensive preclinical safety and toxicology data for the selective alpha-2-adrenoceptor agonist, Mivazerol, remains largely unavailable. While numerous studies have explored its pharmacological effects and potential therapeutic applications, detailed information regarding its safety profile from non-clinical studies, including acute, subchronic, chronic, reproductive, and carcinogenicity assessments, is not readily found in published research, patent literature, or regulatory summaries.

This technical guide, intended for researchers, scientists, and drug development professionals, aims to summarize the existing publicly available information and to highlight the data gaps in the preclinical safety assessment of this compound.

General Pharmacological Profile

This compound is recognized as a selective agonist for alpha-2-adrenergic receptors. Its mechanism of action involves the stimulation of these receptors, which are involved in the regulation of sympathetic nervous system outflow. This activity leads to a reduction in the release of norepinephrine, resulting in sympatholytic effects.

Signaling Pathway of this compound

The primary signaling pathway for this compound involves its interaction with alpha-2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound activates the inhibitory G-protein (Gi), leading to a cascade of intracellular events.

This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR binds to Gi_Protein Gi Protein (αβγ) Alpha2_AR->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase αi inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_Protein->Ca_Channel βγ inhibits K_Channel GIRK Channel Gi_Protein->K_Channel βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP reduces PKA Protein Kinase A cAMP->PKA less activation of Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx reduces K_Efflux K+ Efflux K_Channel->K_Efflux increases Norepinephrine_Release Norepinephrine Release Ca_Influx->Norepinephrine_Release required for K_Efflux->Norepinephrine_Release hyperpolarizes, inhibiting

This compound's primary signaling cascade.

Preclinical Safety and Toxicology Data: An Overview of the Information Gap

A comprehensive search of scientific databases and regulatory agency websites did not yield specific non-clinical toxicology studies for this compound. To fulfill the requirements of a standard preclinical safety data package, the following studies would typically be conducted:

  • Acute Toxicity Studies: These studies would determine the effects of single, high doses of this compound and establish the median lethal dose (LD50) in at least two mammalian species.

  • Subchronic and Chronic Toxicity Studies: Repeated dose toxicity studies of varying durations (e.g., 28-day, 90-day, and longer) in at least two species (one rodent, one non-rodent) would be necessary to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity Studies: A battery of in vitro and in vivo tests would be required to assess the potential of this compound to cause genetic mutations or chromosomal damage. This typically includes an Ames test, a chromosomal aberration test, and an in vivo micronucleus test.

  • Carcinogenicity Studies: Long-term studies (typically 2 years in rodents) would be needed to evaluate the carcinogenic potential of this compound upon chronic exposure.

  • Reproductive and Developmental Toxicology Studies: These studies would investigate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Without access to the data from these fundamental studies, a thorough assessment of the preclinical safety and toxicology of this compound is not possible.

Hypothetical Experimental Workflow for Preclinical Toxicological Assessment

Should such data become available, the following represents a standard workflow for its evaluation and summarization. This workflow is presented for illustrative purposes, outlining the logical progression from study identification to data presentation.

cluster_0 Data Acquisition cluster_1 Data Processing and Presentation cluster_2 Output Generation A Identify Preclinical Toxicology Studies B Extract Quantitative Data (e.g., LD50, NOAEL) A->B C Extract Experimental Protocols A->C D Tabulate Quantitative Data B->D E Summarize Methodologies C->E G Compile Technical Guide/ Whitepaper D->G E->G F Visualize Pathways and Workflows (Graphviz) F->G

A standard workflow for preclinical data analysis.

Data Presentation: Illustrative Tables

In the absence of actual data for this compound, the following tables are provided as templates to illustrate how quantitative preclinical safety data would be structured for clear comparison.

Table 1: Hypothetical Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Clinical Signs of Toxicity
RatOralData not availableData not available
RatIntravenousData not availableData not available
MouseOralData not availableData not available
MouseIntravenousData not availableData not available

Table 2: Hypothetical Subchronic (90-Day) Repeated Dose Toxicity of this compound in Rats

Dose Group (mg/kg/day)Route of AdministrationKey FindingsNOAEL (mg/kg/day)
0 (Control)OralData not available-
Low DoseOralData not availableData not available
Mid DoseOralData not available
High DoseOralData not available

Table 3: Hypothetical Genotoxicity Profile of this compound

AssayTest SystemConcentration/Dose RangeResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliData not availableData not available
In Vitro Chromosomal AberrationHuman LymphocytesData not availableData not available
In Vivo MicronucleusMouse Bone MarrowData not availableData not available

Conclusion

The creation of a comprehensive technical guide on the preclinical safety and toxicology of this compound is severely hampered by the lack of publicly available data. While its pharmacological properties are documented, the critical safety information required for a thorough risk assessment by researchers and drug development professionals is not in the public domain. The templates and diagrams provided herein serve as a framework for what such a guide would entail, should the necessary preclinical toxicology data for this compound be made accessible in the future. It is recommended that individuals or organizations with a vested interest in the development of this compound seek access to proprietary toxicology reports or regulatory submission documents for a complete understanding of its safety profile.

Methodological & Application

Mivazerol in Animal Models of Transient Forebrain Ischemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Mivazerol, a selective α2-adrenergic agonist, in animal models of transient forebrain ischemia. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Application Notes

This compound has demonstrated neuroprotective effects in a rat model of transient forebrain ischemia, suggesting its potential as a therapeutic agent for ischemic stroke.[1] As an α2-adrenergic agonist, this compound is believed to exert its protective effects through multiple mechanisms, primarily by reducing the release of excitatory neurotransmitters and norepinephrine, which are key mediators of ischemic neuronal damage.[2][3]

The application of this compound in preclinical ischemia models requires careful consideration of the animal model, the method of ischemia induction, drug dosage, and the timing of administration. The provided protocols are based on established methodologies and published data to ensure reproducibility and translational relevance.

Mechanism of Action in Neuroprotection

This compound's neuroprotective effects are attributed to its agonistic activity at α2-adrenergic receptors. Activation of these receptors, which are coupled to Gi-proteins, can lead to:

  • Inhibition of Neurotransmitter Release: this compound has been shown to inhibit the release of norepinephrine and the excitatory amino acids glutamate and aspartate in the hippocampus.[3] This action is crucial in an ischemic setting, as excessive glutamate release leads to excitotoxicity and neuronal death.

  • Modulation of Intracellular Signaling: The activation of α2-adrenergic receptors can inhibit adenylyl cyclase and guanylate cyclase, leading to downstream effects on cellular processes that can be protective against ischemic injury.[2][4]

  • Regulation of Ion Channels: α2-adrenergic agonists can modulate the activity of K+ and voltage-dependent Ca2+ channels, which may contribute to stabilizing neuronal membranes and reducing calcium overload, a critical factor in ischemic cell death.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of this compound in a rat model of transient forebrain ischemia.[1]

Table 1: Survival Rate 7 Days After Ischemia

Treatment GroupDose (µg/kg)Number of Animals (n)Survival Rate (%)
Control (Saline)-10Not specified
This compound (M10)1010Significantly higher than M40
This compound (M20)2010Significantly higher than M40
This compound (M40)4010Significantly lower than M10 & M20

Table 2: Neurological Outcome 7 Days After Ischemia

Treatment GroupDose (µg/kg)Neurological Score (Arbitrary Units)
Control (Saline)-Not specified
This compound (M10)10Significantly better than M40
This compound (M20)20Significantly better than M40
This compound (M40)40Significantly worse than M10 & M20

Table 3: Histological Evaluation of Neuronal Injury

Treatment GroupDose (µg/kg)Number of Intact Neurons in Hippocampal CA1Neuronal Injury in Neocortex
Control (Saline)-Significantly lower than M20Significantly greater than M20
This compound (M10)10Significantly lower than M20Not specified
This compound (M20)20Significantly greater than other groupsSignificantly less than Control & M40
This compound (M40)40Significantly lower than M20Significantly greater than M20

Experimental Protocols

Protocol 1: Induction of Transient Forebrain Ischemia in Rats (Four-Vessel Occlusion Model)

This protocol describes a widely used method to induce global forebrain ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., Halothane, Isoflurane)

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the ventral neck area and disinfect with an antiseptic solution.

    • Place the rat in a supine position on a heating pad to maintain core body temperature at 37°C.

  • Vertebral Artery Occlusion (Day 1):

    • Make a dorsal midline incision in the neck to expose the alar foramina of the first cervical vertebra.

    • Carefully cauterize the vertebral arteries as they pass through the foramina.

    • Suture the incision.

  • Common Carotid Artery Occlusion (Day 2):

    • Make a ventral midline incision in the neck to expose both common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Place loose ligatures around each common carotid artery.

  • Induction of Ischemia:

    • To induce ischemia, tighten the ligatures on both common carotid arteries using small vessel clips.

    • Maintain the occlusion for a predetermined duration (e.g., 10 minutes for transient ischemia).[1]

  • Reperfusion:

    • Release the clips on the common carotid arteries to allow for reperfusion.

    • Loosely tie the ligatures to prevent re-occlusion and close the incision.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Monitor the animal for recovery from anesthesia and any signs of distress.

    • Provide easy access to food and water.

Protocol 2: Administration of this compound

Materials:

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for administration

Procedure:

  • Drug Preparation:

    • Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for doses of 10, 20, and 40 µg/kg).[1]

  • Administration:

    • Administer the prepared this compound solution or saline (for the control group) via an appropriate route (e.g., intraperitoneal or intravenous injection).

    • The timing of administration is critical. In the cited study, this compound was administered 30 minutes prior to the induction of ischemia.[1]

Protocol 3: Neurological Assessment

A neurological scoring system should be used to evaluate the functional outcome after ischemia.

Procedure:

  • Evaluation Time Points:

    • Perform neurological assessments at regular intervals post-ischemia (e.g., 24 hours, 48 hours, and 7 days).[1]

  • Scoring System:

    • A commonly used scoring system, such as the one described by Bederson et al. or a composite neuroscore, can be adapted.[5][6]

    • Example Scoring:

      • 0: No observable neurological deficit.

      • 1: Forelimb flexion.

      • 2: Circling towards the contralateral side.

      • 3: Decreased resistance to lateral push.

      • 4: No spontaneous movement.

Protocol 4: Histological Assessment of Neuronal Death

Histological analysis is essential to quantify the extent of neuronal damage.

Materials:

  • Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

  • Microtome or cryostat

  • Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet, or specific markers for apoptosis like TUNEL)

  • Microscope with imaging capabilities

Procedure:

  • Tissue Processing:

    • At the end of the experiment (e.g., 7 days post-ischemia), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative.

    • Carefully remove the brain and post-fix it in the same fixative.

    • Cryoprotect the brain in a sucrose solution if preparing frozen sections.

    • Embed the brain in paraffin or an embedding medium for sectioning.

  • Sectioning and Staining:

    • Cut coronal sections of the brain, particularly through the hippocampus and neocortex.

    • Mount the sections on slides and perform the desired staining procedure (e.g., H&E staining to visualize neuronal morphology).

  • Quantification of Neuronal Damage:

    • Under a microscope, identify the region of interest (e.g., the CA1 region of the hippocampus).

    • Count the number of intact, healthy-looking neurons versus damaged neurons (e.g., shrunken, pyknotic cells) in a defined area.

    • An observer blinded to the experimental groups should perform the cell counting to avoid bias.

Visualizations

Mivazerol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Calcium_Influx ↓ Ca2+ Influx Ca_Channel->Calcium_Influx Neuroprotection Neuroprotection cAMP->Neuroprotection Neurotransmitter_Release ↓ Neurotransmitter Release (Glutamate, Norepinephrine) Calcium_Influx->Neurotransmitter_Release Neurotransmitter_Release->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental_Workflow Animal_Model Animal Model Selection (Sprague-Dawley Rats) Ischemia_Induction Transient Forebrain Ischemia Induction (Four-Vessel Occlusion) Animal_Model->Ischemia_Induction Drug_Administration This compound Administration (10, 20, 40 µg/kg, 30 min pre-ischemia) Ischemia_Induction->Drug_Administration Post_Op_Care Post-Operative Care and Monitoring Drug_Administration->Post_Op_Care Neurological_Assessment Neurological Assessment (24h, 48h, 7 days) Post_Op_Care->Neurological_Assessment Histology Histological Analysis (Neuronal Viability in Hippocampus & Neocortex) Post_Op_Care->Histology Data_Analysis Data Analysis and Interpretation Neurological_Assessment->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for evaluating this compound in transient forebrain ischemia.

References

Application Notes and Protocols: Dose-Response Relationship of Mivazerol in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivazerol is a selective alpha-2 adrenergic receptor agonist that has demonstrated potential as a neuroprotective agent.[1][2][3] Its mechanism of action primarily involves the activation of presynaptic α2-adrenoceptors, which leads to an inhibition of neurotransmitter release, including norepinephrine, glutamate, and aspartate.[4] Understanding the dose-response relationship of this compound in neuronal cultures is critical for elucidating its therapeutic window and potential neurotoxic effects at higher concentrations. These application notes provide a summary of key dose-dependent effects and detailed protocols for assessing the impact of this compound on neuronal viability, apoptosis, and neurotransmitter release.

Data Presentation: Dose-Dependent Effects of this compound

The following tables summarize the reported dose-dependent effects of this compound from studies on nervous tissue preparations and in vivo models. These values can serve as a starting point for determining the optimal concentration range in neuronal culture experiments.

Table 1: this compound Inhibition of Norepinephrine Release in Rat Nervous Tissue [4]

Brain RegionIC50 (M)
Hippocampus1.5 x 10⁻⁸
Spinal Cord5 x 10⁻⁸
Nucleus Tractus Solitarii7.5 x 10⁻⁸
Rostrolateral Ventricular Medulla1 x 10⁻⁷

Table 2: this compound Effects on Neurotransmitter Release in Rat Hippocampus [4]

NeurotransmitterEffective ConcentrationObserved Effect
GlutamateSelective for α2-receptorsComplete blockage of KCl-induced release
AspartateSelective for α2-receptorsComplete blockage of KCl-induced release

Table 3: In Vivo Dose-Dependent Neuroprotective and Neurotoxic Effects of this compound in a Rat Model of Transient Forebrain Ischemia [1]

Dose (µg/kg)Outcome
10Neuroprotective
20Significant neuroprotection, greater number of intact neurons
40Exaggerated neuronal injury, lower survival rate

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Signaling Pathway

Mivazerol_Signaling This compound This compound Alpha2_AR Alpha-2 Adrenergic Receptor This compound->Alpha2_AR binds Gi_protein Gi Protein Alpha2_AR->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->Ca_channel phosphorylates (inhibitory) Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->Neurotransmitter_release triggers

Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor.

Diagram 2: Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_culture Neuronal Culture Preparation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture_prep Primary Neuronal Culture Preparation Plating Cell Plating Culture_prep->Plating Maturation Culture Maturation (7-10 days) Plating->Maturation Treatment Treat Cultures with This compound (24-48h) Maturation->Treatment Dose_prep Prepare this compound Dose Range Dose_prep->Treatment Viability Neuronal Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3) Treatment->Apoptosis Glutamate Glutamate Release Assay Treatment->Glutamate Data_collection Data Collection Viability->Data_collection Apoptosis->Data_collection Glutamate->Data_collection Dose_response_curve Generate Dose-Response Curves Data_collection->Dose_response_curve EC50_IC50 Determine EC₅₀/IC₅₀ Dose_response_curve->EC50_IC50

Caption: Workflow for assessing this compound's dose-response in neuronal cultures.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rat according to approved institutional guidelines.

  • Dissect the uterine horns and remove the embryos.

  • Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and digest with papain according to the manufacturer's protocol.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on Poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm² in Neurobasal medium.

  • Incubate the cultures at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.

  • Maintain the cultures for 7-10 days before initiating this compound treatment, with partial media changes every 2-3 days.

Protocol 2: this compound Dose-Response Treatment

Materials:

  • This compound hydrochloride

  • Sterile PBS or appropriate vehicle

  • Mature primary neuronal cultures (from Protocol 1)

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Perform serial dilutions to create a range of concentrations for testing. Based on published IC50 values, a suggested starting range is 10⁻¹⁰ M to 10⁻⁵ M.

  • Include a vehicle-only control group.

  • Carefully remove half of the culture medium from each well.

  • Add the appropriate concentration of this compound to each well.

  • Incubate the treated cultures for a predetermined duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Protocol 3: Neuronal Viability Assessment (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to each well.

  • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)

Materials:

  • Commercially available colorimetric or fluorometric caspase-3 assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the lysates to pellet cell debris.

  • Transfer the supernatant to a new plate.

  • Add the caspase-3 substrate to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the caspase-3 activity relative to the vehicle-treated control.

Protocol 5: Glutamate Release Assay

Materials:

  • HEPES-buffered saline (HBS)

  • High potassium (KCl) stimulation buffer

  • Commercially available glutamate assay kit

Procedure:

  • After this compound pre-treatment for a specified time (e.g., 30 minutes), gently wash the neuronal cultures with HBS.

  • Incubate the cells with HBS for a baseline measurement of glutamate release.

  • Replace the HBS with a high KCl stimulation buffer (e.g., 50 mM KCl) to induce depolarization and neurotransmitter release.

  • Collect the supernatant after a short incubation period (e.g., 5-10 minutes).

  • Measure the glutamate concentration in the collected samples using a commercial glutamate assay kit according to the manufacturer's protocol.

  • Compare the amount of glutamate released in this compound-treated cultures to the vehicle-treated controls.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the dose-response relationship of this compound in neuronal cultures. By systematically evaluating its effects on neuronal viability, apoptosis, and neurotransmitter release, researchers can gain valuable insights into its neuroprotective mechanisms and define its therapeutic range for potential clinical applications. It is recommended to perform initial dose-ranging studies to narrow down the optimal concentrations for more detailed mechanistic investigations.

References

Application of Mivazerol in Primary Rat Hippocampal Neuron Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Mivazerol is a selective α2-adrenergic receptor agonist that has demonstrated potential as a neuroprotective agent.[1] It acts by stimulating α2-adrenergic receptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[2] This activation leads to a decrease in the release of norepinephrine and other neurotransmitters, a mechanism that is thought to contribute to its therapeutic effects.[3][4] In the context of primary rat hippocampal neuron studies, this compound serves as a valuable tool for investigating the role of α2-adrenergic signaling in neuronal function, survival, and pathophysiology. These application notes provide a comprehensive overview of the use of this compound in this in vitro model system, including detailed experimental protocols, data presentation, and visualization of relevant pathways.

Mechanism of Action:

This compound exerts its effects primarily through the activation of α2-adrenergic receptors. In hippocampal neurons, these receptors are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically.[5] The signaling cascade initiated by this compound binding to the α2-adrenergic receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, ultimately resulting in reduced neuronal excitability and neurotransmitter release.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound, providing a reference for dose-selection and expected outcomes in experimental designs.

Table 1: Inhibition of Neurotransmitter Release by this compound in Rat Hippocampus

NeurotransmitterStimulusThis compound IC50Reference
NorepinephrineKCl1.5 x 10⁻⁸ M[3]
GlutamateKClComplete blockade (concentration not specified)[3]
AspartateKClComplete blockade (concentration not specified)[3]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Transient Forebrain Ischemia

This compound DoseOutcomeReference
10 µg/kgImproved neurologic outcome[1]
20 µg/kgSignificantly greater number of intact hippocampal CA1 neurons[1]
40 µg/kgPotentially exaggerated neuronal injury[1]

Table 3: Effect of this compound on Stress-Induced Neurotransmitter Release in Rat Hippocampus

This compound Dose (i.v.)EffectReference
2.5, 8.0, and 25 µg/kgComplete prevention of immobilization stress-induced increase in Norepinephrine, Dopamine, and DOPAC[6]

Experimental Protocols

Protocol 1: Primary Rat Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Papain and DNase I

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold HBSS.

  • Dissect the embryos from the uterine horns and decapitate.

  • Under a dissecting microscope, isolate the brains and then dissect the hippocampi in ice-cold HBSS.

  • Transfer the hippocampal tissue to a tube containing a papain-DNase I solution and incubate at 37°C for 15-20 minutes to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.

Protocol 2: this compound Treatment of Primary Hippocampal Neurons

This protocol outlines the procedure for applying this compound to cultured primary hippocampal neurons to assess its effects.

Materials:

  • This compound hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO, stored at -20°C)

  • Cultured primary rat hippocampal neurons (e.g., 7-14 days in vitro)

  • Neurobasal medium

Procedure:

  • On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in pre-warmed Neurobasal medium to achieve the desired final concentrations. Based on the IC50 for norepinephrine inhibition, a starting concentration range of 1 nM to 1 µM is recommended.

  • Carefully remove half of the culture medium from each well containing the primary hippocampal neurons.

  • Add an equal volume of the this compound-containing medium to the respective wells. For control wells, add an equal volume of vehicle-containing medium.

  • Incubate the neurons for the desired duration (e.g., 24-48 hours for viability assays, or shorter durations for signaling pathway studies).

  • Following incubation, proceed with the desired downstream assays.

Protocol 3: Neuronal Viability and Neuroprotection Assays

This protocol provides methods to assess the effect of this compound on neuronal viability and its potential neuroprotective properties against a neurotoxic insult (e.g., glutamate excitotoxicity).

A. MTT Assay for Cell Viability:

  • After this compound treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.

B. LDH Release Assay for Cytotoxicity:

  • Collect the culture supernatant after this compound treatment.

  • Use a commercial LDH (Lactate Dehydrogenase) cytotoxicity assay kit to measure the amount of LDH released from damaged cells.

  • Measure the absorbance according to the manufacturer's instructions. Increased LDH release indicates higher cytotoxicity.

C. Neuroprotection Assay:

  • Pre-treat the primary hippocampal neurons with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce neuronal injury by exposing the cells to a neurotoxin such as glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

  • Remove the neurotoxin-containing medium and replace it with fresh medium (with or without this compound).

  • Incubate for 24 hours.

  • Assess neuronal viability using the MTT or LDH assay as described above. An increase in viability in this compound-treated groups compared to the glutamate-only group indicates neuroprotection.

Visualizations

Signaling Pathway of this compound in Hippocampal Neurons

Mivazerol_Signaling_Pathway This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds to Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Modulates

Caption: this compound's signaling cascade in hippocampal neurons.

Experimental Workflow for Assessing this compound's Neuroprotective Effects

Neuroprotection_Workflow Culture Primary Rat Hippocampal Neuron Culture (7-14 DIV) Pretreat Pre-treatment with this compound (e.g., 1-2 hours) Culture->Pretreat Insult Induce Neuronal Injury (e.g., Glutamate) Pretreat->Insult Incubate Incubate for 24 hours Insult->Incubate Assay Assess Neuronal Viability (MTT or LDH Assay) Incubate->Assay Analyze Data Analysis Assay->Analyze

Caption: Workflow for evaluating this compound's neuroprotection.

Logical Relationship of this compound's Effects

Mivazerol_Effects_Logic This compound This compound Alpha2_Activation α2-Adrenergic Receptor Activation This compound->Alpha2_Activation Leads to Reduced_Excitotoxicity Reduced Glutamate Excitotoxicity Alpha2_Activation->Reduced_Excitotoxicity Results in Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Contributes to

References

HPLC method for quantifying Mivazerol in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Mivazerol in Plasma Samples by High-Performance Liquid Chromatography

This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While this protocol is based on established bioanalytical principles, it should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.

Introduction

This compound is a selective alpha-2 adrenoceptor agonist. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a reverse-phase HPLC method coupled with UV detection for the determination of this compound in plasma. The protocol covers sample preparation, chromatographic conditions, and validation parameters.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from plasma using protein precipitation.[1][2][3] The separated supernatant is then injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and the analytes are detected by a UV detector. Quantification is based on the peak area ratio of this compound to the internal standard against a calibration curve.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., another suitable, structurally similar compound not present in the matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade, filtered)

  • Control human plasma (with K2EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following conditions are recommended and should be optimized as necessary.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with formic acid) (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV Detector
Detection Wavelength To be determined based on this compound's UV spectrum (typically scanned from 200-400 nm)
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike appropriate amounts of the this compound working standard solutions into blank plasma to achieve final concentrations ranging from 5 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (e.g., 15 ng/mL), Medium (e.g., 400 ng/mL), and High (e.g., 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 200 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (10 µg/mL) and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.[3]

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plasma 200 µL Plasma Sample Add_IS Add 20 µL Internal Standard Plasma->Add_IS Add_ACN Add 600 µL Cold Acetonitrile Add_IS->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute To_HPLC Transfer to HPLC Vial Reconstitute->To_HPLC Inject Inject 20 µL into HPLC To_HPLC->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Figure 1: Experimental workflow for this compound quantification in plasma.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5] Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six concentration levels. The correlation coefficient (r²) should be ≥ 0.99.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 1000> 0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision should be determined by analyzing replicate QC samples (n=5) on the same day and on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 5< 20%± 20%< 20%± 20%
Low 15< 15%± 15%< 15%± 15%
Medium 400< 15%± 15%< 15%± 15%
High 800< 15%± 15%< 15%± 15%

%CV = Coefficient of Variation; %RE = Relative Error

Selectivity and Specificity

Selectivity is demonstrated by analyzing blank plasma samples from at least six different sources to ensure no significant interfering peaks are observed at the retention times of this compound and the IS.[4]

Recovery

The extraction recovery of this compound is determined by comparing the peak areas from extracted QC samples to the peak areas of unextracted standards at the same concentration.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
Low 1585 - 115
Medium 40085 - 115
High 80085 - 115
Stability

The stability of this compound in plasma should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for at least 4 hours.

  • Long-Term Stability: At -80°C for a specified period (e.g., 30 days).

  • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

G cluster_core Core Parameters cluster_stability Stability Assessment Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery FreezeThaw Freeze-Thaw Validation->FreezeThaw ShortTerm Short-Term (Bench-Top) Validation->ShortTerm LongTerm Long-Term (Storage) Validation->LongTerm PostPrep Post-Preparative (Autosampler) Validation->PostPrep

Figure 2: Logical relationships in bioanalytical method validation.

Conclusion

The described HPLC-UV method provides a framework for the reliable quantification of this compound in plasma samples. The protein precipitation extraction technique is straightforward and efficient.[1][3][6] The method demonstrates good performance characteristics in terms of linearity, accuracy, precision, and recovery, making it suitable for routine use in pharmacokinetic and other related studies following successful validation.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Mivazerol's Effect on Neurotransmitters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivazerol is a selective alpha-2 adrenoceptor agonist that has been investigated for its potential therapeutic effects, including anti-ischemic properties.[1] Its mechanism of action involves the modulation of neurotransmitter release in the central and peripheral nervous systems. In vivo microdialalysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of living animals. This application note provides a detailed protocol for utilizing in vivo microdialysis to assess the impact of this compound on key neurotransmitters such as norepinephrine, dopamine, and serotonin. The provided data and protocols are intended to guide researchers in designing and executing experiments to elucidate the neuropharmacological profile of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative effects of this compound on neurotransmitter levels as determined by in vivo microdialysis and other relevant in vitro techniques.

Table 1: this compound's Inhibition of KCl-Stimulated Norepinephrine Release in Rat Brain Regions

Brain RegionIC50 of this compound (M)
Hippocampus1.5 x 10⁻⁸
Spinal Cord5 x 10⁻⁸
Rostrolateral Ventricular Medulla1 x 10⁻⁷
Nucleus Tractus Solitarii7.5 x 10⁻⁸

Data extracted from Gilsbach et al., 1996.[2]

Table 2: Effect of this compound on Immobilization Stress-Induced Neurotransmitter Release in Rat Hippocampus

NeurotransmitterStress-Induced Increase (% of Baseline)Effect of this compound (2.5, 8.0, and 25 µg/kg, i.v.)
Norepinephrine (NE)177 ± 28%Complete prevention
Dopamine (DA)209 ± 46%Complete prevention
3,4-dihydroxyphenylacetic acid (DOPAC)337 ± 72%Complete prevention

Data extracted from Tobe et al., 1996.[1]

Table 3: Effect of this compound on Basal and Spontaneous Neurotransmitter Release in Rat Hippocampus

NeurotransmitterThis compound (8.0 µg/kg, i.v.) Effect on Basal OutflowThis compound Effect on Spontaneous Release
Norepinephrine (NE)No effectNot specified
Dopamine (DA)No effectNot specified
3,4-dihydroxyphenylacetic acid (DOPAC)No effectNot specified
Serotonin (5-HT)Not specifiedDecreased

Data extracted from Tobe et al., 1996.[1]

Signaling Pathway

This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. The activation of these presynaptic autoreceptors leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in neurotransmitter release.

Mivazerol_Signaling_Pathway This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor (Presynaptic) This compound->Alpha2_Receptor G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Channel->Vesicle_Fusion Ca²⁺ influx (Inhibited) Norepinephrine Norepinephrine (NE) Vesicle_Fusion->Norepinephrine

Caption: this compound's signaling pathway.

Experimental Protocols

This section outlines a detailed protocol for an in vivo microdialysis experiment to measure the effect of this compound on neurotransmitter levels in the rat hippocampus.

1. Materials and Reagents

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane)

  • Guide cannulae

  • Surgical instruments

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Mobile phase and standards for norepinephrine, dopamine, and serotonin

2. Experimental Workflow

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Prep->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration Period (aCSF perfusion, ~2 hours) Probe_Insertion->Equilibration Baseline_Collection Baseline Sample Collection (3-4 consecutive samples) Equilibration->Baseline_Collection Drug_Admin This compound Administration (i.v. or i.p.) Baseline_Collection->Drug_Admin Post_Drug_Collection Post-treatment Sample Collection Drug_Admin->Post_Drug_Collection Sample_Analysis HPLC-ECD Analysis Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis & Interpretation Sample_Analysis->Data_Analysis

Caption: In vivo microdialysis experimental workflow.

3. Detailed Methodology

3.1. Animal Preparation and Surgery

  • House rats individually in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before surgery.

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Mount the animal in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small hole over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).

  • Implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.

  • Suture the scalp and allow the animal to recover for at least 7 days.

3.2. Microdialysis Procedure

  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the hippocampus.

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow a 2-hour equilibration period for the neurotransmitter levels to stabilize.

  • Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 samples).

  • Administer this compound (e.g., 2.5, 8.0, or 25 µg/kg, intravenously or intraperitoneally) or vehicle (saline).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to verify probe placement histologically.

3.3. Sample Analysis

  • Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to each sample to prevent neurotransmitter degradation.

  • Analyze the samples using an HPLC-ECD system optimized for the detection of norepinephrine, dopamine, and serotonin.

  • Quantify the neurotransmitter concentrations by comparing the peak areas to those of external standards.

3.4. Data Analysis

  • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Discussion and Conclusion

The provided data and protocols demonstrate that in vivo microdialysis is a valuable tool for characterizing the effects of this compound on neurotransmitter systems. The results from the cited studies indicate that this compound effectively reduces the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, which is consistent with its mechanism of action as an alpha-2 adrenoceptor agonist.[2] Furthermore, its ability to prevent stress-induced increases in norepinephrine and dopamine in the hippocampus suggests a potential role in modulating the neurochemical response to stress.[1] The observed decrease in spontaneous serotonin release also warrants further investigation into this compound's broader effects on monoaminergic systems.

Researchers utilizing this application note should carefully consider experimental parameters such as the choice of anesthetic, microdialysis probe characteristics, and the analytical sensitivity of their HPLC system, as these can all influence the outcome of the study. Histological verification of probe placement is crucial for ensuring the accuracy of the data. By following the detailed protocols and utilizing the provided data as a reference, researchers can effectively employ in vivo microdialysis to investigate the neuropharmacology of this compound and other alpha-2 adrenoceptor agonists, contributing to a better understanding of their therapeutic potential.

References

Preparing Mivazerol Hydrochloride for In Vivo Infusion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Mivazerol hydrochloride for in vivo infusion studies. This compound hydrochloride is a selective alpha-2 adrenoceptor agonist.[1] These guidelines are intended to ensure the accurate and safe preparation of this compound for administration in preclinical research settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and formulation.

PropertyValueSource
Chemical Formula C₁₁H₁₂ClN₃O₂PubChem
Molecular Weight 253.68 g/mol PubChem[2]
IUPAC Name 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloridePubChem[2]
Synonyms UCB-22073, 3-((1H-imidazol-4-yl)methyl)-2-hydroxybenzamide hydrochloridePubChem[2]

Vehicle Selection and Preparation

Based on available literature, sterile 0.9% sodium chloride (normal saline) is a suitable vehicle for the intravenous administration of this compound hydrochloride in in vivo studies.

Experimental Protocols

The following protocols are based on dosages reported in peer-reviewed literature for both rodent models and human clinical trials. Researchers should adjust concentrations and infusion rates based on their specific experimental design and animal model.

Protocol 1: Continuous Intravenous Infusion in Rats

This protocol is adapted from studies investigating the hemodynamic effects of this compound in anesthetized rats.[3]

Objective: To achieve a steady-state plasma concentration of this compound.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile vials and syringes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound hydrochloride:

    • Determine the desired infusion dose (e.g., 3.75, 7.5, or 15 µg/kg/h).[3]

    • Calculate the total amount of drug needed based on the infusion rate, duration, and the weight of the animal.

  • Prepare the stock solution:

    • Aseptically weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in a known volume of sterile 0.9% sodium chloride to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing or swirling.

  • Prepare the infusion solution:

    • Dilute the stock solution with sterile 0.9% sodium chloride to the final desired concentration for infusion. The final concentration will depend on the infusion pump flow rate and the animal's weight.

  • Administration:

    • Administer the solution via a calibrated infusion pump connected to a catheterized vein (e.g., femoral or jugular vein).

    • Ensure the infusion rate is accurately set to deliver the desired dose in µg/kg/h.

Data Presentation: Recommended Infusion Doses in Rats

Infusion Dose (µg/kg/h)SpeciesRoute of Administration
3.75RatIntravenous
7.5RatIntravenous
15RatIntravenous
Protocol 2: Bolus and Continuous Infusion (Human Clinical Trial Protocol Adaptation)

This protocol is adapted from a study conducted in patients and can be scaled down for preclinical models, providing a different dosing strategy.

Objective: To rapidly achieve a therapeutic concentration followed by a maintenance infusion.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile vials and syringes

  • Appropriate PPE

Procedure:

  • Calculate the required amount of this compound hydrochloride:

    • Determine the desired initial bolus dose (e.g., adapted from the 4 µg/kg human dose).

    • Determine the desired continuous infusion rate (e.g., adapted from the 1.5 µg/kg/h human dose).

  • Prepare the stock and infusion solutions as described in Protocol 1.

  • Administration:

    • Administer the calculated bolus dose over a short period (e.g., 10 minutes).

    • Immediately following the bolus, begin the continuous infusion at the predetermined rate.

Data Presentation: Human Intravenous Infusion Protocol

PhaseDoseDuration
Initial Bolus 4 µg/kg10 minutes
Continuous Infusion 1.5 µg/kg/hAs required

Mandatory Visualizations

Signaling Pathway of Alpha-2 Adrenergic Agonists

This compound acts as an agonist at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

G_protein_signaling cluster_membrane Cell Membrane This compound This compound Receptor α2-Adrenergic Receptor This compound->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for In Vivo Infusion

This diagram outlines the key steps for preparing and administering this compound hydrochloride for an in vivo infusion study.

Infusion_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring A Calculate Dose B Weigh this compound HCl A->B C Prepare Stock Solution (in 0.9% NaCl) B->C D Prepare Infusion Solution C->D E Load Infusion Pump D->E G Start Infusion E->G F Catheterize Animal F->G H Monitor Physiological Parameters G->H I Collect Samples H->I

Caption: Experimental workflow for this compound infusion.

References

Troubleshooting & Optimization

Addressing poor aqueous solubility of Mivazerol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Mivazerol in in vitro assays.

Troubleshooting Guide

Problem: My this compound powder is not dissolving in aqueous buffers (e.g., PBS, cell culture media).

Cause: this compound, as a free base, has low aqueous solubility. Direct dissolution in aqueous solutions is often challenging. The hydrochloride salt of this compound is expected to have improved aqueous solubility, but may still present challenges depending on the desired concentration.

Solution:

  • Use this compound Hydrochloride: Whenever possible, use the hydrochloride salt form of this compound, as it is generally more water-soluble than the free base.

  • Employ a Co-solvent: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice.

  • Consider Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[1][2][3][4]

Problem: After preparing a stock solution in DMSO, my this compound precipitates when I dilute it into my aqueous assay buffer or cell culture medium.

Cause: This is a common issue when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of co-solvent.

Solution:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on cells and protein targets.[5] However, the tolerable DMSO concentration is cell-line dependent and should be determined empirically.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration. This can prevent the compound from crashing out of solution.

  • Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Increase Mixing: Ensure vigorous mixing or vortexing immediately after adding the stock solution to the aqueous medium to facilitate rapid and uniform dispersion.

  • Prepare Fresh Dilutions: Do not store working solutions of this compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

Problem: I am observing unexpected or inconsistent results in my in vitro assay after using a solubilizing agent for this compound.

Cause: The solubilizing agent itself can interfere with the assay. DMSO can affect cell viability, enzyme activity, and receptor-ligand binding.[6][7] Cyclodextrins can also interact with cell membranes and proteins.

Solution:

  • Include a Vehicle Control: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin solution) without this compound. This will help to distinguish the effects of the compound from the effects of the solvent.

  • Determine the Maximum Tolerated Solvent Concentration: Before conducting your main experiments, perform a dose-response experiment with the solubilizing agent alone to determine the highest concentration that does not significantly affect your assay readout (e.g., cell viability, receptor activation).

  • Consider Alternative Solubilizing Agents: If DMSO or a specific cyclodextrin is causing interference, consider other options. For example, ethanol can be used as a co-solvent, or different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) could be tested.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The maximum tolerated DMSO concentration is cell-line specific. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxicity and other off-target effects. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q3: How can I use cyclodextrins to improve this compound solubility?

A3: Cyclodextrins form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. To use cyclodextrins, you can prepare a solution of the cyclodextrin in your aqueous buffer and then add the this compound powder to this solution while stirring. The formation of the inclusion complex may be facilitated by gentle heating or sonication. The specific type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and its concentration may need to be optimized.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: this compound stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions of this compound are generally not recommended for long-term storage and should be prepared fresh for each experiment.

Q5: My cell culture medium turns cloudy or a precipitate forms after adding this compound. What should I do?

A5: This indicates that the this compound has precipitated. Refer to the troubleshooting guide above for solutions, which include optimizing the DMSO concentration, using a stepwise dilution method, and ensuring proper mixing. It is also important to rule out other causes of precipitation in cell culture, such as contamination or issues with the media components themselves.

Quantitative Data Summary

Solubilizing AgentTypical Stock ConcentrationRecommended Final Concentration in AssayKey Considerations
DMSO 10-50 mM< 0.5% (ideally ≤ 0.1%)Cell line-dependent toxicity; can affect protein function.
Ethanol 10-50 mM< 1%Can have effects on cell metabolism and membrane integrity.
β-Cyclodextrins Varies (e.g., 1-10% w/v)Dependent on the specific cyclodextrin and assayCan extract cholesterol from cell membranes; potential for cytotoxicity at higher concentrations.[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the this compound hydrochloride powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations.

    • Example for a 10 µM working solution from a 10 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium (yields a 100 µM solution). Mix well.

      • Prepare the final working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of medium. Mix well.

  • Ensure that the final DMSO concentration in all working solutions (including the vehicle control) is consistent and below the predetermined toxicity level for your cell line.

  • Use the freshly prepared working solutions immediately in your experiment.

Visualizations

experimental_workflow Workflow for Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control start Weigh this compound HCl dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw control_prep Prepare Medium with Same Final DMSO % intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Prepare Final Dilution in Pre-warmed Medium intermediate->final use Use Immediately in Assay final->use control_use Use in Parallel with This compound Treatment control_prep->control_use troubleshooting_flowchart Troubleshooting this compound Precipitation cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Medium? check_dmso Is Final DMSO Concentration >0.5%? start->check_dmso Yes reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes stepwise Use Stepwise Dilution? check_dmso->stepwise No end Re-evaluate Experiment reduce_dmso->end implement_stepwise Implement Stepwise Dilution Protocol stepwise->implement_stepwise No fresh Are Dilutions Fresh? stepwise->fresh Yes implement_stepwise->end prepare_fresh Prepare Fresh Dilutions Before Each Experiment fresh->prepare_fresh No cyclodextrin Consider Using Cyclodextrins fresh->cyclodextrin Yes prepare_fresh->end cyclodextrin->end signaling_pathway Simplified this compound Signaling Pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi_Protein Gi Protein Activation Alpha2_Receptor->Gi_Protein AC Adenylyl Cyclase Inhibition Gi_Protein->AC cAMP Decreased cAMP AC->cAMP Cellular_Response Downstream Cellular Response cAMP->Cellular_Response

References

Optimizing Mivazerol concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Mivazerol in experiments and avoid off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective alpha-2 adrenergic receptor agonist. Its primary mechanism involves binding to and activating alpha-2 adrenoceptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the nervous system, this cascade results in the inhibition of norepinephrine release from presynaptic nerve terminals. This sympatholytic effect is the basis for its potential therapeutic applications in cardiovascular conditions.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for alpha-2 adrenoceptors, it can interact with other receptors at higher concentrations. The primary off-target binding sites identified are alpha-1 adrenoceptors and 5-HT1A serotonin receptors. Binding to these and other receptors is significantly weaker than to its primary target, meaning off-target effects are more likely to be observed at elevated concentrations. A summary of its binding affinity (Ki) for various receptors can be found in Table 1.

Q3: How can I determine the optimal concentration of this compound for my experiment while minimizing off-target effects?

A3: The optimal concentration of this compound depends on the specific cell type or experimental model. It is crucial to perform a dose-response curve to determine the lowest concentration that elicits the desired on-target effect. To minimize off-target effects, it is recommended to use the lowest effective concentration and to perform counter-screening assays against known off-target receptors (e.g., alpha-1 adrenoceptor and 5-HT1A receptor) if your experimental system is sensitive to their modulation. The experimental workflow in Figure 2 outlines a systematic approach to determining the optimal concentration.

Q4: Are there any known effects of this compound on protein kinases?

A4: There is currently no comprehensive public data available on the kinase inhibition profile of this compound. As it was not developed as a kinase inhibitor, it is not expected to have broad and potent kinase-inhibiting activity. However, to ensure that observed experimental effects are not due to off-target kinase inhibition, researchers can perform a kinase inhibitor profiling assay. A general protocol for such an assay is provided in the Experimental Protocols section.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
High variability in experimental results - Inconsistent this compound concentration- Cell passage number variability- Inconsistent incubation times- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use cells within a consistent and narrow passage number range.- Ensure precise and consistent timing for all experimental steps.
Unexpected or off-target effects observed - this compound concentration is too high, leading to engagement of secondary targets.- The experimental model is particularly sensitive to alpha-1 or 5-HT1A receptor modulation.- Perform a dose-response experiment to identify the minimal effective concentration.- Refer to Table 1 for Ki values of off-target receptors and consider if these are relevant in your system.- Use selective antagonists for alpha-1 and 5-HT1A receptors as controls to confirm the off-target effect.
No observable on-target effect - this compound concentration is too low.- Degraded this compound stock solution.- Low or absent expression of alpha-2 adrenoceptors in the experimental model.- Increase the concentration of this compound in a stepwise manner.- Use a fresh, validated stock of this compound.- Confirm the expression of alpha-2 adrenoceptors in your cells or tissue using techniques like qPCR, Western blot, or radioligand binding.
Cell death or cytotoxicity observed - this compound concentration is excessively high.- Contamination of cell culture.- Determine the cytotoxic concentration of this compound using an MTT assay (see Experimental Protocols).- Ensure aseptic techniques and test for mycoplasma contamination.

Data Presentation

Table 1: this compound Receptor Binding Affinity Profile

This table summarizes the equilibrium dissociation constants (Ki) of this compound for its primary target (alpha-2 adrenoceptors) and various off-target receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)Reference
Alpha-2 Adrenoceptor (α2A) 37[1]
Alpha-1 Adrenoceptor (α1)4,400[1]
5-HT1A Receptor530[1]
Beta-1 Adrenoceptor (β1)> 37,000[1]
Beta-2 Adrenoceptor (β2)> 37,000[1]
D1 Dopamine Receptor> 37,000[1]
D2 Dopamine Receptor> 37,000[1]
M1 Muscarinic Receptor> 37,000[1]
M2 Muscarinic Receptor> 37,000[1]
M3 Muscarinic Receptor> 37,000[1]
5-HT2 Receptor> 37,000[1]

Table 2: this compound IC50 Values for Inhibition of Neurotransmitter Release

This table presents the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of KCl-stimulated norepinephrine release in different rat nervous tissues.

TissueIC50 (nM)Reference
Hippocampus15[2]
Spinal Cord50[2]
Rostrolateral Ventricular Medulla100[2]
Nucleus Tractus Solitarii75[2]

Mandatory Visualizations

Figure 1. This compound Signaling Pathway This compound This compound Alpha2AR Alpha-2 Adrenergic Receptor This compound->Alpha2AR binds & activates G_protein Gi/o Protein Alpha2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Norepinephrine_Vesicle Norepinephrine Vesicle PKA->Norepinephrine_Vesicle phosphorylates (inhibits fusion) Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release leads to

Figure 1. This compound Signaling Pathway

Figure 2. Experimental Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Determine On-Target Potency cluster_1 Phase 2: Assess Off-Target Effects cluster_2 Phase 3: Evaluate Cytotoxicity A Perform Dose-Response Curve (e.g., 1 nM to 10 µM this compound) B Measure Primary Endpoint (e.g., cAMP levels, neurotransmitter release) A->B C Calculate EC50 for On-Target Effect B->C D Select Concentrations Around EC50 (e.g., 0.1x, 1x, 10x, 100x EC50) C->D E Perform Off-Target Assays (e.g., Radioligand binding for α1, 5-HT1A; Kinase inhibition screen) D->E F Determine Concentrations Causing Significant Off-Target Activity E->F I Select Optimal Concentration: Maximizes On-Target Effect Minimizes Off-Target & Cytotoxic Effects F->I G Perform Cytotoxicity Assay (e.g., MTT) with a Broad Concentration Range H Calculate IC50/LC50 for Cytotoxicity G->H H->I

Figure 2. Workflow for Optimizing this compound

Figure 3. Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result IsConcentrationCorrect Is this compound concentration and preparation correct? Start->IsConcentrationCorrect IsOnTargetEffect Is the effect consistent with α2-adrenoceptor agonism? IsConcentrationCorrect->IsOnTargetEffect Yes Solution_Concentration Solution: Verify stock concentration, prepare fresh dilutions. IsConcentrationCorrect->Solution_Concentration No CheckOffTarget Is the this compound concentration high enough to engage known off-targets (α1, 5-HT1A)? IsOnTargetEffect->CheckOffTarget No Solution_OnTarget Action: Use selective α2-antagonist (e.g., yohimbine) to block the effect. IsOnTargetEffect->Solution_OnTarget Yes ConsiderKinase Could an unknown off-target, like a kinase, be involved? CheckOffTarget->ConsiderKinase No Solution_OffTarget Action: Lower this compound concentration. Use selective antagonists for α1 or 5-HT1A as controls. CheckOffTarget->Solution_OffTarget Yes Solution_Kinase Action: Perform a kinase inhibition screen. Consult literature for similar compound profiles. ConsiderKinase->Solution_Kinase Yes Solution_Other Outcome: Effect is likely due to other experimental variables or an unidentified off-target. ConsiderKinase->Solution_Other No

Figure 3. Troubleshooting Logic Diagram

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the alpha-2 adrenoceptor.

Materials:

  • Cell membranes expressing the alpha-2 adrenoceptor.

  • [3H]-RX821002 (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add cell membranes, [3H]-RX821002 at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • For non-specific binding control wells, add a high concentration of a known non-radiolabeled alpha-2 antagonist (e.g., yohimbine).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic potential of this compound on a specific cell line.

Materials:

  • Cells of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Plot cell viability against this compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To assess the potential of this compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • This compound.

  • ATP.

  • Kinase reaction buffer (composition varies depending on the kinase).

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar).

  • White, opaque 96- or 384-well plates.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Prepare a serial dilution of this compound.

  • In a white, opaque plate, add the kinase, its substrate, and varying concentrations of this compound or vehicle.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • The signal will be proportional (or inversely proportional) to the kinase activity.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

  • This assay can be performed in parallel for a large panel of kinases to obtain a comprehensive inhibition profile.

References

Technical Support Center: Investigating the Impact of Experimental Hypothermia on Mivazerol's Bradycardic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the interaction between experimental hypothermia and the bradycardic effects of Mivazerol. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on heart rate, and what is its mechanism of action?

A1: this compound is a selective alpha-2 adrenoceptor agonist that produces a dose-dependent decrease in heart rate (bradycardia).[1][2] Its mechanism of action involves binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors associated with the inhibitory G-protein (Gi).[3] Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP mimics the effect of reduced sympathetic tone on the heart's pacemaker cells, resulting in a slowed heart rate.[3][4]

Q2: How does experimental hypothermia influence the bradycardic effect of this compound?

A2: Experimental mild hypothermia has been shown to significantly amplify the bradycardic effect of this compound.[1] In a key study, the decrease in heart rate produced by this compound was more pronounced in rats maintained at a core body temperature of 35.5 ± 0.3 °C compared to normothermic rats at 37.5 ± 0.3 °C.[1]

Q3: What is the proposed mechanism for this amplification of this compound's effects by hypothermia?

A3: While the precise molecular mechanism is not fully elucidated in the context of this compound, the enhancement of its bradycardic effect during hypothermia is likely due to temperature-induced changes in the alpha-2 adrenergic signaling pathway. Hypothermia can alter the fluidity of cell membranes, potentially affecting G-protein coupling and receptor-ligand binding kinetics. This could lead to a more efficient or prolonged activation of the Gi protein by this compound, resulting in a greater reduction of cAMP and a more pronounced decrease in heart rate.

Q4: Does this compound affect mean arterial pressure under these experimental conditions?

A4: In the primary study, this compound did not induce any significant change in mean arterial pressure in either normothermic or mildly hypothermic rats, indicating a selective effect on heart rate at the doses studied.[1]

II. Data Presentation

The following tables summarize the key findings from a pivotal study investigating the dose-dependent bradycardic effects of this compound under normothermic and mild hypothermic conditions in pentobarbital-anesthetized rats.

Table 1: Experimental Temperature Conditions

GroupTarget Rectal Temperature (°C)
Normothermic37.5 ± 0.3
Mildly Hypothermic35.5 ± 0.3

Data from a study on pentobarbital-anesthetized rats.[1]

Table 2: Qualitative Dose-Response of this compound on Heart Rate

ConditionThis compound Effect on Heart Rate
NormothermicDose-dependent decrease
Mildly HypothermicMore pronounced dose-dependent decrease

This table reflects the qualitative findings that this compound's bradycardic effect is amplified by mild hypothermia.[1] Specific quantitative data on heart rate changes at different this compound concentrations were not available in the cited abstract.

III. Experimental Protocols

This section provides a detailed methodology for replicating the key experiments on the effects of hypothermia on this compound-induced bradycardia, based on the available literature.

Key Experiment: this compound-Induced Bradycardia in Normothermic vs. Hypothermic Rats

Objective: To determine if mild hypothermia alters the dose-dependent bradycardic response to this compound in anesthetized rats.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbital anesthesia.

Surgical Preparation:

  • Anesthetize the rat with pentobarbital.

  • Cannulate the femoral artery for the measurement of blood pressure and heart rate.

  • Cannulate the femoral vein for intravenous infusion of this compound or vehicle.

  • Intubate the trachea and provide artificial ventilation.

Temperature Control:

  • Normothermic Group: Maintain rectal temperature at 37.5 ± 0.3 °C using a heating pad or other suitable method.

  • Hypothermic Group: Induce and maintain mild hypothermia with a rectal temperature of 35.5 ± 0.3 °C, likely through surface cooling methods.

Drug Administration:

  • Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., normal saline).

  • Administer this compound as a dose-dependent intravenous infusion. Doses used in a similar study were 3.75, 7.5, and 15 µg/kg/h.[2]

  • A control group should receive an intravenous infusion of the vehicle alone.

Data Acquisition:

  • Continuously monitor and record mean arterial pressure and heart rate from the arterial cannula.

  • Ensure stable baseline readings before initiating the drug or vehicle infusion.

  • Record the hemodynamic parameters throughout the infusion period.

IV. Mandatory Visualizations

Signaling Pathway of this compound-Induced Bradycardia

Mivazerol_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor This compound->Alpha2_Receptor Binds to Gi_Protein Gi Protein (inactive) Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase ATP ATP Gi_Protein_active Gi Protein (active) Gi_Protein_active->AC Inhibits cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Pacemaker Ion Channels PKA->Ion_Channels Phosphorylates (reduced activity) Bradycardia Bradycardia (Decreased Heart Rate) Ion_Channels->Bradycardia

Caption: this compound's signaling pathway leading to bradycardia.

Experimental Workflow

Experimental_Workflow cluster_preparation Animal Preparation cluster_temp_control Temperature Control cluster_experiment Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat (Pentobarbital) Cannulation Cannulate Femoral Artery & Vein Anesthesia->Cannulation Ventilation Intubate & Ventilate Cannulation->Ventilation Normothermia Maintain Normothermia (37.5°C) Hypothermia Induce Mild Hypothermia (35.5°C) Baseline Record Baseline Hemodynamics Normothermia->Baseline Hypothermia->Baseline Infusion Infuse this compound (Dose-Response) Baseline->Infusion Data_Collection Continuously Record Heart Rate & BP Infusion->Data_Collection Analysis Compare Heart Rate Changes Between Temperature Groups Data_Collection->Analysis

Caption: Workflow for the this compound and hypothermia experiment.

V. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unstable Baseline Heart Rate or Blood Pressure - Anesthetic depth is too light or too deep.- Animal is stressed.- Inadequate temperature control.- Adjust the anesthetic infusion rate. Ensure a stable plane of anesthesia before proceeding.- Allow for an adequate acclimation period after surgery before recording baseline data.- Verify the accuracy and stability of the rectal temperature probe and heating/cooling system.
High Variability in Bradycardic Response to this compound - Inaccurate drug concentration or infusion rate.- Animal-to-animal physiological variability.- Subtle differences in anesthetic depth.- Double-check all drug calculations and the calibration of the infusion pump.- Increase the number of animals per group to improve statistical power.- Maintain a consistent and monitored level of anesthesia throughout the experiment for all animals.
Difficulty Maintaining Target Hypothermic Temperature - Inefficient cooling method.- Shivering response in the animal.- Use a surface cooling system with feedback control. Ensure good contact between the animal and the cooling surface.- Deepen the level of anesthesia slightly if shivering occurs, as this can counteract the cooling efforts.
No Significant Bradycardic Effect Observed - this compound solution has degraded.- Incorrect route of administration or blocked IV line.- Dose is too low.- Prepare fresh drug solutions for each experiment.- Confirm the patency of the intravenous catheter with a small saline flush before drug administration.- Verify the dose-response relationship and consider using a higher dose if no effect is seen at lower concentrations.
Sudden and Severe Drop in Blood Pressure - this compound dose is too high, leading to off-target effects.- Anesthetic overdose.- Hemorrhage at a surgical site.- Immediately stop the this compound infusion. Re-evaluate the dosing regimen.- Reduce the anesthetic rate and provide supportive care.- Check all surgical sites for any signs of bleeding.

References

Technical Support Center: Mivazerol Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Mivazerol in physiological buffer solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific degradation kinetics and pathways of this compound is limited. The following guidance is based on general principles of drug stability, with specific considerations for the functional groups present in the this compound structure (imidazole, phenol, and benzamide). All experimental protocols and quantitative data are provided as illustrative examples and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in physiological buffers?

A1: Based on its chemical structure, this compound is susceptible to degradation through several mechanisms:

  • pH-dependent hydrolysis: The benzamide linkage may be susceptible to hydrolysis, particularly at non-optimal pH values.

  • Oxidation: The phenolic hydroxyl group and the imidazole ring are prone to oxidation, which can be catalyzed by light, metal ions, and dissolved oxygen.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the molecule.

  • Temperature: Elevated temperatures will accelerate the rate of all chemical degradation pathways.

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is unavailable, for many pharmaceutical compounds, a slightly acidic to neutral pH (typically pH 4-7) provides the best stability. It is crucial to perform a pH stability study to determine the optimal pH for your specific application.

Q3: Are there any buffer components I should avoid?

A3: Certain buffer components can accelerate degradation. For instance, phosphate buffers can sometimes catalyze hydrolysis. It is advisable to evaluate the stability of this compound in a few different buffer systems (e.g., citrate, acetate, phosphate) to identify the most suitable one. Additionally, ensure that all buffer reagents are of high purity to minimize contamination with metal ions that can catalyze oxidation.

Q4: How should I store my this compound stock solutions?

A4: To maximize stability, this compound stock solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer at the optimal pH.

  • Purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound potency over a short period in solution. 1. Suboptimal pH: The pH of the buffer may be promoting hydrolysis. 2. Oxidation: The solution may be exposed to oxygen or metal ion contaminants. 3. Photodegradation: Exposure to ambient or UV light.1. Conduct a pH stability study: Analyze this compound stability across a range of pH values (e.g., pH 3-8) to identify the optimal pH. 2. Deoxygenate solutions: Sparge buffers with nitrogen or argon. Consider adding a chelating agent like EDTA to scavenge metal ions. 3. Protect from light: Store solutions in amber vials or in the dark.
Appearance of unknown peaks in HPLC analysis. 1. Degradation Products: These are likely degradation products of this compound. 2. Buffer Interaction: The buffer components may be reacting with this compound.1. Characterize degradation products: Use techniques like LC-MS to identify the structure of the degradation products. This can provide insight into the degradation pathway. 2. Test alternative buffers: Evaluate this compound stability in different buffer systems.
Precipitation of this compound from solution. 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen buffer. 2. pH Shift: A change in pH could affect the ionization state and solubility of this compound.1. Determine solubility: Experimentally determine the solubility of this compound in your buffer system. 2. Ensure pH stability: Use a buffer with sufficient buffering capacity to maintain a constant pH.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C

pHBuffer SystemRate Constant (k, day⁻¹)Half-life (t½, days)
3.00.1 M Citrate0.0858.2
5.00.1 M Acetate0.02133.0
7.40.1 M Phosphate0.05512.6
9.00.1 M Borate0.1504.6

This table presents hypothetical data to illustrate the expected trend of pH-dependent degradation. Actual values must be determined experimentally.

Table 2: Example of Forced Degradation Study Conditions for this compound

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 hoursHydrolysis of the benzamide bond.
Base Hydrolysis 0.1 M NaOH4 hoursHydrolysis of the benzamide bond.
Oxidation 3% H₂O₂24 hoursOxidation of the phenol and/or imidazole ring.
Photodegradation UV light (254 nm)8 hoursPhotolytic cleavage or rearrangement.
Thermal Degradation 60°C48 hoursAcceleration of all degradation pathways.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9.

  • Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) in a temperature-controlled chamber. Protect all samples from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will be the negative of the first-order degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Aqueous Phase: Begin with a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0).

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

    • Gradient Elution: Develop a gradient elution method to separate this compound from its potential degradation products.

  • Forced Degradation: Subject this compound to forced degradation conditions (as outlined in Table 2) to generate degradation products.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradation products.

Visualizations

Mivazerol_Degradation_Pathways cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound Hydrolysis_Products 2-Hydroxy-3-methylbenzoic Acid + 4-(Aminomethyl)-1H-imidazole This compound->Hydrolysis_Products H₂O / H⁺ or OH⁻ Oxidation_Products Quinone-type structures, Ring-opened products This compound->Oxidation_Products O₂, Metal Ions, Light Photo_Products Rearrangement and Cleavage Products This compound->Photo_Products hν (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow A Develop & Validate Stability-Indicating HPLC Method B Prepare this compound Solutions in Various Buffers (pH 3-9) A->B C Incubate at Controlled Temperature & Protect from Light B->C D Sample at Pre-defined Time Points C->D E Analyze Samples by HPLC D->E F Determine Degradation Rate Constants (k) E->F G Identify Optimal Storage Conditions F->G

Caption: Workflow for a this compound pH stability study.

Troubleshooting_Logic Start This compound Degradation Observed Q1 Are solutions protected from light? Start->Q1 Sol1 Store in amber vials or in the dark Q1->Sol1 No Q2 Is the buffer pH optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Conduct pH stability study to find optimal pH Q2->Sol2 No Q3 Are solutions deoxygenated? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Purge buffers with N₂ or Ar; Consider adding EDTA Q3->Sol3 No End Stability Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for this compound degradation.

Mivazerol interference with common fluorescent neuroscience probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mivazerol is a selective alpha-2 adrenergic receptor agonist that was investigated for its potential anti-ischemic properties.[1] While its development was discontinued, its mechanism of action provides a valuable framework for understanding potential interactions in neuroscience research.[2] This guide addresses hypothetical and potential interferences with common fluorescent probes based on its known pharmacological class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective alpha-2 adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors.[3] This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and hyperpolarization of neurons.[4][5] In the central nervous system, this action can suppress the release of various neurotransmitters, including norepinephrine and glutamate.[3][6][7]

Q2: Could this compound itself be fluorescent and directly interfere with my signal?

Many small molecules can exhibit intrinsic fluorescence (autofluorescence) or absorb light in the same spectral range as fluorescent probes, a phenomenon known as the inner filter effect.[8] While there is no specific data on this compound's fluorescent properties, this is a potential source of artifact. It is crucial to perform control experiments to test for this compound's autofluorescence or quenching properties using your specific imaging parameters.[9][10]

Q3: How might this compound's pharmacological action indirectly affect signals from my fluorescent probes?

This is the most likely source of interference. Since this compound modulates neuronal activity, it can cause real physiological changes that are reported by your probe. For example:

  • Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP, jRGECO1a): By suppressing neuronal firing and neurotransmitter release, this compound can lead to a decrease in intracellular calcium transients.[4] This would be observed as a reduction in the GCaMP or jRGECO1a signal.[11][12]

  • Neurotransmitter Sensors (e.g., dLight): this compound's primary action is to reduce norepinephrine release.[3] If you are using a norepinephrine sensor, you should expect a signal decrease. Due to network effects, it could also modulate the release of other neurotransmitters like dopamine, which would be reported by a sensor like dLight.

  • Voltage Indicators: By causing hyperpolarization of the neuronal membrane, this compound would be expected to alter the signal from genetically encoded voltage indicators.[5]

Q4: What are the essential control experiments to perform when using this compound?

The two most critical controls are:

  • Vehicle Control: Apply the vehicle solution (the solution this compound is dissolved in, without this compound) to ensure that the solvent itself does not cause any changes in fluorescence or neuronal activity.

  • Pharmacological Blockade: After observing an effect with this compound, apply a selective alpha-2 adrenergic receptor antagonist (e.g., yohimbine, rauwolscine).[7][13] If the effect of this compound is reversed or blocked by the antagonist, it strongly suggests the observed changes are due to its specific action on alpha-2 receptors and not an artifact.

Data Summary Tables

Table 1: Spectral Properties of Common Fluorescent Neuroscience Probes
Probe FamilyExample(s)Excitation Max (nm)Emission Max (nm)Primary Use
Green Calcium IndicatorsGCaMP6s, GCaMP6f~488~510Calcium Imaging
Red Calcium IndicatorsjRGECO1a~561~584Calcium Imaging[14]
Green Fluorescent ProteinsEGFP~488~509Anatomical Labeling
Red Fluorescent ProteinsmCherry, tdTomato~587~610Anatomical Labeling
Dopamine SensorsdLight1.2~488~520Dopamine Dynamics

Note: Spectral properties can vary slightly based on the specific variant and local environment.

Table 2: Summary of Potential this compound Interference Mechanisms
Probe TypeDirect Interference (Artifact)Indirect Interference (Pharmacological Effect)
Calcium Indicators Possible: Autofluorescence or quenching. Requires testing.Highly Likely: Decreased signal due to suppression of neuronal activity and Ca2+ influx.[4]
Neurotransmitter Sensors Possible: Autofluorescence or quenching. Requires testing.Highly Likely: Altered signal reflecting changes in neurotransmitter release (e.g., decreased norepinephrine).[7]
Voltage Indicators Possible: Autofluorescence or quenching. Requires testing.Highly Likely: Signal change corresponding to membrane hyperpolarization.[5]
Anatomical Labels (GFP/RFP) Possible: Autofluorescence or quenching. Requires testing.Unlikely to have a direct pharmacological effect on the fluorophore itself.

Visual Guides: Pathways and Protocols

Mivazerol_Signaling_Pathway This compound This compound Alpha2R α2-Adrenergic Receptor This compound->Alpha2R binds & activates Gi Gi Protein Alpha2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_Channel K+ Channel Activation Gi->K_Channel Ca_Channel Ca2+ Channel Inhibition Gi->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Ca_Channel contributes to NT_Release ↓ Neurotransmitter Release (e.g., NE, Glutamate) Ca_Channel->NT_Release

Caption: this compound's signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Analysis Start Prepare Neurons Expressing Fluorescent Probe Baseline Acquire Stable Baseline Fluorescence Start->Baseline ApplyVehicle Apply Vehicle Control Baseline->ApplyVehicle Wash1 Washout ApplyVehicle->Wash1 Applythis compound Apply this compound Wash1->Applythis compound Wash2 Washout Applythis compound->Wash2 ApplyAntagonist Apply α2 Antagonist (e.g., Yohimbine) Wash2->ApplyAntagonist ApplyMivazerolAntagonist Apply this compound + Antagonist ApplyAntagonist->ApplyMivazerolAntagonist Analyze Analyze Fluorescence Changes ApplyMivazerolAntagonist->Analyze

Caption: Experimental workflow for testing interference.

Troubleshooting_Guide Start Fluorescence Signal Changes After this compound? NoChange No significant change. Effect is likely minimal under these conditions. Start->NoChange No CheckVehicle Does Vehicle Alone Cause a Change? Start->CheckVehicle Yes VehicleEffect Issue with vehicle or experimental stability. Re-evaluate solution and setup. CheckVehicle->VehicleEffect Yes CheckAntagonist Is the Effect Blocked by an α2 Antagonist? CheckVehicle->CheckAntagonist No Artifact Potential Artifact: - Test for autofluorescence - Check for pH change - Perform in vitro spectral test CheckAntagonist->Artifact No Pharmacology Change is Likely a True Pharmacological Effect Mediated by α2 Receptors. CheckAntagonist->Pharmacology Yes

Caption: Troubleshooting logic for unexpected signal changes.

Troubleshooting Guide

Q: My fluorescence signal decreased significantly after applying this compound. Is this a real effect or an artifact?

A: This could be either. Follow these steps:

  • Check Vehicle Control: Did applying the vehicle alone cause any change? If so, the issue may be with your solvent or solution stability.[15]

  • Perform Antagonist Test: Apply an alpha-2 antagonist like yohimbine. If the antagonist reverses the signal decrease, you are likely observing a true pharmacological effect of this compound suppressing your cells' activity.[13]

  • Consider Artifacts: If the antagonist does not reverse the effect, the change may be an artifact. Test whether this compound at the working concentration is autofluorescent in your buffer or quenches your probe's fluorescence using an in vitro preparation (see Protocol 1).[16][17]

Q: I see a change in the baseline fluorescence, not just the activity-dependent transients. What does this mean?

A: A baseline shift can indicate several things:

  • Tonic Activity Change: this compound may be suppressing a tonic level of baseline neuronal activity, leading to a true physiological change in your probe's resting state.

  • pH Change: Ensure your this compound solution does not alter the pH of your recording medium, as many fluorescent proteins are pH-sensitive.

  • Direct Interaction: It could be a direct chemical interaction or quenching effect. This is less likely but can be tested with the in vitro protocol below.[9]

Q: My imaging experiment has high background noise after this compound application. How can I fix this?

A: High background can be caused by several factors.[16]

  • Check for Precipitation: Ensure this compound is fully dissolved in your solution. Precipitate can cause light scatter, increasing background noise.[9]

  • Test for Autofluorescence: Place a droplet of your this compound-containing solution on a slide and image it with the same settings used for your experiment. If you see a signal, this compound is autofluorescent at that wavelength.[8]

  • Optimize Imaging Parameters: You may need to adjust your gain or exposure settings. However, be sure to use the same settings for your control and experimental conditions to allow for valid comparison.[18]

Experimental Protocols

Protocol 1: In Vitro Autofluorescence and Quenching Assay

Objective: To determine if this compound directly interferes with the fluorescence of a probe or purified fluorescent protein.

Methodology:

  • Prepare a solution of your purified fluorescent protein (e.g., EGFP, purified GCaMP) or fluorescent dye in a buffer solution matching your experimental conditions (e.g., ACSF, PBS).

  • Measure the baseline fluorescence of this solution using a fluorometer or by imaging a droplet on a microscope slide.

  • Add this compound to the solution at the final working concentration used in your experiments.

  • Immediately re-measure the fluorescence.

    • An increase in fluorescence indicates this compound is autofluorescent.

    • A decrease in fluorescence indicates this compound may be quenching the fluorophore or causing a pH-induced change.

  • As a control, add an equivalent volume of the vehicle solution to the fluorescent protein solution to ensure the solvent has no effect.

Protocol 2: Pharmacological Blockade in a Cellular Preparation

Objective: To confirm that the observed effects of this compound are mediated by alpha-2 adrenergic receptors.

Methodology:

  • Prepare your sample (e.g., cultured neurons, brain slice) expressing the fluorescent probe.

  • Record a stable baseline of fluorescent activity.

  • Apply this compound at the desired concentration and record the resulting change in fluorescence.

  • Thoroughly wash out the this compound and allow the signal to return to baseline, if possible.

  • Apply a selective alpha-2 adrenergic receptor antagonist (e.g., 1-2 µM yohimbine) for 10-15 minutes.

  • While the antagonist is still present, co-apply this compound at the same concentration used in step 3.

  • Analyze the resulting signal. If the original effect of this compound is significantly reduced or completely absent, the effect is confirmed to be on-target and mediated by alpha-2 receptors.[13]

References

Technical Support Center: Mivazerol Solutions for Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of Mivazerol solutions for chronic experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has developed a slight yellow tint after a week of storage at 4°C. Is it still usable?

A1: A change in color, such as the appearance of a yellow tint, is a potential indicator of chemical degradation. It is strongly recommended that you do not use the solution. The color change may signify the formation of degradation products, which could impact the efficacy and safety of the compound in your experiments. To troubleshoot this, you should:

  • Verify the initial appearance: Always record the appearance of your freshly prepared solution as a baseline.

  • Review your preparation protocol: Ensure that the solvent and any excipients used are of high purity and that the preparation was conducted under appropriate lighting conditions to prevent photodegradation.

  • Perform analytical testing: If possible, analyze a sample of the discolored solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.

Q2: I've observed a precipitate in my this compound stock solution after storing it at -20°C. What should I do?

A2: Precipitation upon freezing and thawing is a common issue. The precipitate could be this compound or another component of your formulation that has come out of solution.

  • Solubility Check: First, try to bring the solution back to room temperature and gently agitate it to see if the precipitate redissolves. If it does, it may be a simple issue of solubility at lower temperatures. However, repeated freeze-thaw cycles should be avoided.

  • Protocol for Use: If the precipitate redissolves, ensure the solution is completely clear before use. For chronic studies, it is advisable to prepare smaller aliquots to avoid repeated temperature cycling of the main stock.

  • Filtration: If the precipitate does not redissolve, do not use the solution. The concentration will be lower than intended, and the precipitate could be a sign of instability. Do not attempt to simply filter out the precipitate and use the remaining solution, as the exact concentration will be unknown.

Q3: How can I prevent the degradation of my this compound solution during a long-term study?

A3: To ensure the stability of your this compound solution throughout a chronic study, consider the following preventative measures:

  • Proper Storage: Store the solution under validated conditions. This typically involves protection from light and storage at a consistent, cool temperature (e.g., 2-8°C or frozen at -20°C or -80°C, depending on the solvent and formulation).

  • Use of Antioxidants: If this compound is susceptible to oxidation, the inclusion of a suitable antioxidant in the formulation may be beneficial. This should be validated to ensure it does not interfere with the experimental model.

  • pH Control: The stability of many pharmaceutical compounds is pH-dependent. Preparing the solution in a buffer system that maintains a stable pH in the optimal range for this compound can prevent pH-related degradation.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing the solution under an inert gas atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Regular Stability Testing: For critical long-term studies, it is advisable to periodically re-test the stability of your stock solution to ensure its integrity.

Q4: What are the critical parameters to monitor for this compound solution stability?

A4: The key stability-indicating parameters to monitor for a this compound solution include:

  • Appearance: Visual inspection for changes in color, clarity, or the formation of particulate matter.

  • pH: The pH of the solution should remain within a specified range.

  • Potency (Assay): The concentration of this compound should be determined using a validated analytical method, such as HPLC, to ensure it remains within an acceptable range (e.g., 90-110% of the initial concentration).

  • Purity: Monitoring for the presence of degradation products is crucial. This is also typically done using a stability-indicating HPLC method.

Quantitative Data Summary

The following tables present hypothetical stability data for a this compound solution (0.5 mg/mL in 0.9% NaCl with a citrate buffer, pH 6.0) under different storage conditions. These tables are for illustrative purposes and actual stability will depend on the specific formulation.

Table 1: Long-Term Stability at 2-8°C (Protected from Light)

Time PointAppearancepHThis compound Assay (% of Initial)Total Degradation Products (%)
InitialClear, colorless solution6.0100.0< 0.1
1 MonthClear, colorless solution6.099.50.2
3 MonthsClear, colorless solution5.998.70.5
6 MonthsClear, colorless solution5.997.20.9
12 MonthsClear, colorless solution5.895.11.5

Table 2: Accelerated Stability at 25°C / 60% RH (Protected from Light)

Time PointAppearancepHThis compound Assay (% of Initial)Total Degradation Products (%)
InitialClear, colorless solution6.0100.0< 0.1
1 WeekClear, colorless solution5.998.10.8
2 WeeksClear, colorless solution5.896.51.4
1 MonthSlight yellow tint5.792.32.8
3 MonthsYellow solution5.585.15.7

Table 3: Photostability (Exposed to ICH Guideline Light Conditions)

ConditionAppearanceThis compound Assay (% of Initial)Total Degradation Products (%)
Dark ControlClear, colorless solution99.80.1
Exposed to LightSlight yellow tint91.53.2

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Stability Testing

  • Materials: this compound hydrochloride, Sodium Chloride (USP grade), Citric Acid (USP grade), Sodium Citrate (USP grade), Water for Injection (WFI).

  • Equipment: Calibrated analytical balance, pH meter, volumetric flasks, magnetic stirrer, sterile filters (0.22 µm).

  • Procedure:

    • Prepare a 0.9% Sodium Chloride solution in WFI.

    • Prepare a 50 mM citrate buffer solution and adjust the pH to 6.0 using citric acid or sodium citrate.

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve the this compound hydrochloride in the citrate-buffered saline solution to achieve the final desired concentration (e.g., 0.5 mg/mL).

    • Ensure complete dissolution using a magnetic stirrer.

    • Sterile filter the final solution through a 0.22 µm filter into sterile containers.

    • Store the prepared solution under the specified conditions for the stability study.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay and Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve of this compound at known concentrations.

    • Dilute the samples from the stability study to fall within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • The this compound concentration is determined by comparing the peak area of the sample to the standard curve.

    • Degradation products are identified as any new peaks in the chromatogram and their percentage can be calculated based on the total peak area.

Visualizations

Mivazerol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR activates AC Adenylyl Cyclase Alpha2_AR->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NE_Release Norepinephrine Release PKA->NE_Release inhibits NE_Release->NE releases Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor activates Response Cellular Response Postsynaptic_Receptor->Response

Caption: this compound's mechanism of action via the α2-adrenergic receptor.

Stability_Testing_Workflow Prep Prepare this compound Solution Initial Initial Analysis (T=0) - Appearance - pH - HPLC (Assay/Purity) Prep->Initial Storage Store at Different Conditions - Long-Term (2-8°C) - Accelerated (25°C/60%RH) - Photostability Initial->Storage Timepoints Pull Samples at Scheduled Timepoints Storage->Timepoints Analysis Analyze Samples - Appearance - pH - HPLC (Assay/Purity) Timepoints->Analysis Data Data Evaluation and Shelf-Life Determination Analysis->Data

Caption: Workflow for assessing the stability of this compound solutions.

Validation & Comparative

Mivazerol vs. Clonidine: A Comparative Analysis of Their Effects on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of mivazerol and clonidine, two alpha-2 adrenergic receptor agonists, focusing on their differential effects on neurotransmitter release. The information presented is supported by experimental data to aid in research and development decisions.

Overview of this compound and Clonidine

This compound is a selective alpha-2 adrenoceptor agonist that was developed for the prevention of perioperative cardiac complications.[1] Clonidine, a widely used antihypertensive and sedative agent, also exerts its effects primarily through the stimulation of alpha-2 adrenergic receptors.[2][3] Both compounds are imidazoline derivatives and act as agonists at alpha-2 adrenergic receptors, which are G protein-coupled receptors that, when activated, inhibit adenylyl cyclase and reduce intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This signaling cascade ultimately leads to a decrease in the release of various neurotransmitters.

Comparative Effects on Neurotransmitter Release

Experimental evidence, primarily from in vitro studies on rat nervous tissue, demonstrates that both this compound and clonidine effectively inhibit the release of norepinephrine. However, their potencies and effects on other neurotransmitters, such as glutamate and aspartate, show notable differences.

Norepinephrine Release

Both this compound and clonidine inhibit potassium chloride (KCl)-induced norepinephrine release in a dose-dependent manner across various regions of the central nervous system. This inhibitory effect is mediated by their action on alpha-2 adrenergic receptors and can be counteracted by selective alpha-2 antagonists like yohimbine and rauwolscine.[5]

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and clonidine on KCl-stimulated norepinephrine release in different rat nervous tissues.

Nervous TissueThis compound IC50 (M)Clonidine IC50 (M)Reference
Hippocampus1.5 x 10-85 x 10-8[5]
Spinal Cord5 x 10-84.5 x 10-8[5]
Rostrolateral Ventricular Medulla1 x 10-72.5 x 10-7[5]
Nucleus Tractus Solitarii7.5 x 10-81 x 10-7[5]

Table 1: Comparative Potency of this compound and Clonidine in Inhibiting Norepinephrine Release

As indicated in Table 1, this compound demonstrates a higher potency (lower IC50 value) for inhibiting norepinephrine release in the hippocampus compared to clonidine.[5] In the spinal cord, their potencies are comparable.

Glutamate and Aspartate Release

The effects of this compound and clonidine on excitatory amino acid neurotransmitter release are more differentiated. In hippocampal tissue, this compound at concentrations selective for alpha-2 adrenergic receptors completely blocked KCl-induced glutamate and aspartate release.[5] In contrast, clonidine (at 1 µM) was only partially effective, reducing aspartate release by 40% and having no significant effect on glutamate release in the same region.[5]

In the spinal cord, neither this compound nor clonidine had a significant effect on KCl-induced glutamate release.[5] However, this compound was able to block the release of aspartate in the spinal cord, an effect not observed with clonidine.[5]

NeurotransmitterBrain RegionThis compound EffectClonidine EffectReference
GlutamateHippocampusComplete blockadeNo significant effect[5]
AspartateHippocampusComplete blockade40% reduction[5]
GlutamateSpinal CordNo significant effectNo significant effect[5]
AspartateSpinal CordComplete blockadeNo significant effect[5]

Table 2: Comparative Effects of this compound and Clonidine on Excitatory Amino Acid Release

Receptor Binding Profile and Selectivity

Both this compound and clonidine are agonists at alpha-2 adrenergic receptors. However, their affinity and selectivity for the different subtypes of these receptors (alpha-2A, alpha-2B, and alpha-2C) and other receptor types can influence their pharmacological profiles.

This compound displays high affinity and specificity for alpha-2 adrenoceptors.[3] One study indicated that this compound is not selective for a particular alpha-2 adrenoceptor subtype.[3] Clonidine is known to be a partial agonist at alpha-2 adrenoceptors and also exhibits high affinity for non-adrenergic imidazoline binding sites.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for alpha-2 adrenergic receptor agonists and a typical experimental workflow for studying neurotransmitter release.

cluster_0 Cell Membrane This compound / Clonidine This compound / Clonidine Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor This compound / Clonidine->Alpha-2 Adrenergic Receptor binds to G Protein (Gi) G Protein (Gi) Alpha-2 Adrenergic Receptor->G Protein (Gi) activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gi)->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel PKA->Voltage-gated Ca2+ Channel phosphorylates (inhibits) Neurotransmitter Vesicle Neurotransmitter Vesicle Voltage-gated Ca2+ Channel->Neurotransmitter Vesicle Ca2+ influx triggers Neurotransmitter Release Neurotransmitter Release Neurotransmitter Vesicle->Neurotransmitter Release fusion leads to

Caption: Signaling pathway of this compound and Clonidine.

cluster_0 Experimental Workflow Tissue Preparation Tissue Preparation Incubation with Radiotracer Incubation with Radiotracer Tissue Preparation->Incubation with Radiotracer Superfusion with Buffer Superfusion with Buffer Incubation with Radiotracer->Superfusion with Buffer Stimulation (e.g., KCl) Stimulation (e.g., KCl) Superfusion with Buffer->Stimulation (e.g., KCl) Addition of this compound/Clonidine Addition of this compound/Clonidine Superfusion with Buffer->Addition of this compound/Clonidine Fraction Collection Fraction Collection Stimulation (e.g., KCl)->Fraction Collection Scintillation Counting / HPLC Scintillation Counting / HPLC Fraction Collection->Scintillation Counting / HPLC Addition of this compound/Clonidine->Stimulation (e.g., KCl) Data Analysis Data Analysis Scintillation Counting / HPLC->Data Analysis

Caption: In vitro neurotransmitter release assay workflow.

Experimental Protocols

The comparative data presented in this guide were primarily obtained using an in vitro superfusion technique with rat nervous tissue preparations.

In Vitro Superfusion of Nervous Tissue

Objective: To measure the release of neurotransmitters from nervous tissue in response to stimulation and to assess the modulatory effects of pharmacological agents.

Methodology:

  • Tissue Preparation: Specific brain regions (e.g., hippocampus, spinal cord) are dissected from rats and chopped into small sections (e.g., 0.3 x 0.2 x 0.2 mm³).[5]

  • Radiolabeling (for Norepinephrine): The tissue minces are incubated with a radiolabeled neurotransmitter precursor, such as ³H-norepinephrine, to allow for its uptake into nerve terminals.

  • Superfusion: The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

  • Stimulation: Neurotransmitter release is evoked by introducing a depolarizing stimulus, typically a high concentration of potassium chloride (e.g., 35 mM KCl), into the perfusion buffer for a short duration (e.g., 5 minutes).[5]

  • Drug Application: this compound, clonidine, or other test compounds are added to the perfusion buffer at various concentrations before and during the stimulation period to assess their effects on neurotransmitter release.

  • Fraction Collection: The superfusate is collected in timed fractions throughout the experiment.

  • Quantification: The amount of radiolabeled norepinephrine in each fraction is determined using liquid scintillation counting. For non-radiolabeled neurotransmitters like glutamate and aspartate, quantification is typically performed using high-performance liquid chromatography (HPLC).[5]

  • Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total tissue content. The inhibitory effects of the drugs are often expressed as IC50 values, which represent the concentration of the drug that inhibits the stimulated release by 50%.

Conclusion

This compound and clonidine, while both acting as alpha-2 adrenergic receptor agonists, exhibit distinct profiles in their modulation of neurotransmitter release. This compound appears to be a more potent inhibitor of norepinephrine release in certain brain regions and demonstrates a broader and more complete inhibitory effect on excitatory amino acid release in the hippocampus compared to clonidine.[5] These differences may underlie their varying pharmacological effects and potential therapeutic applications. For researchers and drug development professionals, understanding these nuances is crucial for the rational design and investigation of novel therapeutics targeting the alpha-2 adrenergic system.

References

Comparative Analysis of α2-Adrenoceptor Agonists in Neuroprotection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neuroprotective potential of α2-adrenoceptor agonists, this guide offers a comparative analysis of dexmedetomidine, clonidine, guanfacine, and xylazine. It provides researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

The quest for effective neuroprotective strategies is a cornerstone of neuroscience research. Among the promising therapeutic targets, the α2-adrenoceptor has garnered significant attention. Agonists of this receptor have demonstrated neuroprotective effects in various models of neuronal injury, including cerebral ischemia, traumatic brain injury, and excitotoxicity. This guide presents a comparative analysis of four prominent α2-adrenoceptor agonists: dexmedetomidine, clonidine, guanfacine, and xylazine, summarizing their performance based on available experimental data.

Comparative Efficacy in Neuroprotection

The neuroprotective effects of these α2-adrenoceptor agonists have been evaluated across a range of in vitro and in vivo models. Key parameters for comparison include the reduction of infarct volume in ischemic stroke models, enhancement of neuronal viability, and modulation of apoptotic and inflammatory pathways.

In Vivo Neuroprotection: Ischemic Stroke Models

The middle cerebral artery occlusion (MCAO) model is a widely used preclinical model of ischemic stroke. The following table summarizes the reported efficacy of the four agonists in reducing infarct volume in this model.

AgonistAnimal ModelDosageTiming of AdministrationInfarct Volume Reduction (%)Reference
Dexmedetomidine Rat50 µg/kg30 min prior to MCAOSignificant reduction[1]
Clonidine Rat40 µg/kg6, 18, and 24 hours before ischemiaSignificantly reduced[2]
Guanfacine Rat1 mg/kg/dayFor 7 daysData not available in a comparable MCAO model
Xylazine Mouse20 mg/kg10 min before and 30 min post-occlusionNo significant reduction in infarct volume noted in one study[3]
In Vitro Neuroprotection: Excitotoxicity Models

Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a common pathway of neuronal death in many neurological disorders. The neuroprotective effects of α2-adrenoceptor agonists have been assessed in in vitro models of excitotoxicity.

AgonistCell TypeInsultConcentrationReduction in Neuronal Damage (%)Reference
Dexmedetomidine Cortical NeuronsNMDA10 µM28 ± 12[4]
Clonidine Cortical NeuronsNMDA100 µM37 ± 19[4]
Guanfacine Data not available
Xylazine Data not available

Modulation of Apoptotic and Inflammatory Pathways

A crucial aspect of neuroprotection involves the modulation of apoptosis (programmed cell death) and neuroinflammation. The following tables summarize the effects of the α2-adrenoceptor agonists on key apoptotic and inflammatory markers.

Effects on Apoptotic Markers
AgonistModelMarkerEffectReference
Dexmedetomidine Rat MCAOCaspase-3Decreased expression[5]
Clonidine Rat MCAOCaspase-3, p53Down-regulated gene and protein expression[6][7]
Guanfacine Rat Hypobaric HypoxiaCaspase-3, BaxDecreased expression
Bcl-2Increased expression
Xylazine Data not available
Effects on Inflammatory Markers
AgonistModelMarkerEffectReference
Dexmedetomidine Rat MCAOTNF-α, IL-6, IL-1βReduced levels[8]
iNOS, COX-2Downregulated protein expression[8]
Clonidine Data not available
Guanfacine Data not available
Xylazine Data not available

Signaling Pathways in α2-Adrenoceptor-Mediated Neuroprotection

The neuroprotective effects of α2-adrenoceptor agonists are mediated through a complex network of intracellular signaling pathways. Activation of these G-protein coupled receptors, which are predominantly coupled to Gi, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Furthermore, α2-adrenoceptor activation has been shown to influence other critical signaling cascades, including the PI3K/Akt and ERK pathways, which are pivotal in promoting cell survival and inhibiting apoptosis.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling α2-Agonist α2-Agonist α2-Adrenoceptor α2-Adrenoceptor α2-Agonist->α2-Adrenoceptor Binds to Gi-protein Gi-protein α2-Adrenoceptor->Gi-protein Activates PI3K_Akt PI3K/Akt Pathway α2-Adrenoceptor->PI3K_Akt Activates ERK_Pathway ERK Pathway α2-Adrenoceptor->ERK_Pathway Activates Adenylyl_Cyclase Adenylyl Cyclase Gi-protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Reduces Neuroprotection Neuroprotection CREB->Neuroprotection PI3K_Akt->Neuroprotection Promotes ERK_Pathway->Neuroprotection Promotes

α2-Adrenoceptor Signaling Pathway

Experimental Protocols

To facilitate the replication and further investigation of the neuroprotective effects of α2-adrenoceptor agonists, detailed methodologies for key experiments are provided below.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard procedure to induce focal cerebral ischemia in rodents, mimicking human stroke.

G Anesthesia Anesthesia Incision Midline neck incision Anesthesia->Incision Artery_Isolation Isolate common, internal, and external carotid arteries Incision->Artery_Isolation Ligation Ligate external carotid artery Artery_Isolation->Ligation Filament_Insertion Insert filament into internal carotid artery Ligation->Filament_Insertion Occlusion Advance filament to occlude middle cerebral artery Filament_Insertion->Occlusion Reperfusion Withdraw filament after defined period (optional) Occlusion->Reperfusion Closure Suture incision Reperfusion->Closure Assessment Assess neurological deficit and infarct volume Closure->Assessment

MCAO Experimental Workflow

Protocol:

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-120 minutes) for transient MCAO, followed by withdrawal of the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring.

  • Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system and determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

In Vitro Model: NMDA-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from excitotoxic cell death induced by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist.

Protocol:

  • Cell Culture: Plate primary cortical neurons on culture plates and maintain them in appropriate culture medium.

  • Drug Treatment: Pre-treat the neuronal cultures with the α2-adrenoceptor agonist at various concentrations for a specified duration (e.g., 1-24 hours).

  • Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).

  • Washout and Incubation: Remove the NMDA-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Add MTT solution to the cells and incubate. The amount of formazan product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

Apoptosis and Inflammation Assessment

TUNEL Staining for Apoptosis:

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue Preparation: Prepare brain tissue sections from experimental animals.

  • Permeabilization: Permeabilize the tissue sections to allow entry of the labeling reagents.

  • Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Detect the incorporated label using a fluorescently-labeled antibody or streptavidin conjugate.

  • Microscopy: Visualize and quantify the number of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Western Blotting for Apoptotic and Inflammatory Proteins:

Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol:

  • Protein Extraction: Homogenize brain tissue or lyse cultured cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., caspase-3, Bax, Bcl-2, TNF-α, IL-6).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system. Quantify the band intensity relative to a loading control.

ELISA for Inflammatory Cytokines:

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of cytokines in biological samples.

Protocol:

  • Sample Preparation: Prepare brain tissue homogenates or collect cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

  • Sample Incubation: Add the samples and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked streptavidin that binds to the biotinylated detection antibody.

  • Substrate and Measurement: Add a substrate that is converted by the enzyme into a colored product. Measure the absorbance using a plate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Conclusion

The available evidence strongly suggests that α2-adrenoceptor agonists, particularly dexmedetomidine and clonidine, possess significant neuroprotective properties. Their ability to reduce infarct volume, mitigate excitotoxicity, and modulate apoptotic and inflammatory pathways underscores their therapeutic potential for a range of neurological disorders. While guanfacine and xylazine also show promise, further research is needed to fully elucidate their neuroprotective efficacy and mechanisms of action, especially in direct comparison with dexmedetomidine and clonidine. This guide provides a foundational framework for researchers to build upon, encouraging further investigation into the comparative neuroprotective effects of this important class of compounds.

References

Mivazerol: A Comparative Guide to its Inhibitory Effect on Glutamate Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mivazerol's performance in mitigating glutamate-induced excitotoxicity against other established neuroprotective agents. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent in conditions associated with neuronal excitotoxicity.

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This compound, a selective alpha-2 adrenoceptor agonist, has emerged as a candidate for neuroprotection, primarily through its ability to modulate neurotransmitter release.

Mechanism of Action: this compound in the Context of Glutamate Excitotoxicity

This compound exerts its neuroprotective effects predominantly by acting on presynaptic alpha-2 adrenergic receptors. Activation of these receptors inhibits the release of glutamate, thereby reducing the overstimulation of postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This reduction in glutamate release is a key upstream event that mitigates the entire excitotoxic cascade, including excessive calcium influx, mitochondrial dysfunction, and activation of cell death pathways.

Comparative Efficacy of this compound and Alternative Inhibitors

The following table summarizes the quantitative data on the neuroprotective effects of this compound and other well-established inhibitors of glutamate excitotoxicity. It is important to note that the experimental conditions, such as the model system and the concentration of the excitotoxic insult, vary between studies.

CompoundClassModel SystemGlutamate/NMDA ConcentrationEffective ConcentrationObserved EffectCitation
This compound Alpha-2 Adrenoceptor AgonistRat Hippocampal SlicesHypoxia + 3 mM Glutamate1 µM57% reduction in early peak calcium changes in CA1 neurons.[1]
This compound Alpha-2 Adrenoceptor AgonistRat Hippocampal SlicesHypoxia / KCl1 µM50% decrease in hypoxia-evoked glutamate release; 75% decrease in KCl-evoked glutamate release.[1]
This compound Alpha-2 Adrenoceptor AgonistRat Hippocampal SlicesAnoxia1 µM61% reduction in lactate dehydrogenase (LDH) leakage.[1]
Dexmedetomidine Alpha-2 Adrenoceptor AgonistMouse Cortical Neuron Cultures300 µM NMDA10 µM28% decrease in the number of damaged neurons.[2]
Clonidine Alpha-2 Adrenoceptor AgonistMouse Cortical Neuron Cultures300 µM NMDA100 µM37% decrease in the number of damaged neurons.[2]
MK-801 (Dizocilpine) Non-competitive NMDA Receptor AntagonistCultured Cortical Neurons300 µM Glutamate1 µMComplete prevention of mitochondrial depolarization.[3]
Memantine Non-competitive NMDA Receptor AntagonistNot SpecifiedNot SpecifiedNot SpecifiedProtects against glutamate-induced excitotoxicity.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures involved in validating the inhibitory effect of this compound, the following diagrams have been generated using Graphviz (DOT language).

Glutamate_Excitotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2R α2-Adrenergic Receptor This compound->Alpha2R activates Ca_channel_pre Voltage-gated Ca²⁺ Channel Alpha2R->Ca_channel_pre inhibits Glutamate_vesicle Glutamate Vesicle Ca_channel_pre->Glutamate_vesicle triggers release Glutamate Glutamate Glutamate_vesicle->Glutamate release NMDAR NMDA Receptor Glutamate->NMDAR binds AMPAR AMPA Receptor Glutamate->AMPAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx AMPAR->Ca_influx Cell_Death Neuronal Cell Death Ca_influx->Cell_Death leads to

This compound's inhibitory action on the glutamate excitotoxicity pathway.

Experimental_Workflow cluster_culture Cell Culture Preparation cluster_treatment Treatment Groups cluster_assay Excitotoxicity and Viability Assays Culture Primary Neuronal Culture (e.g., cortical or hippocampal neurons) Control Vehicle Control Culture->Control Glutamate_only Glutamate Insult Culture->Glutamate_only Mivazerol_pre This compound Pre-treatment + Glutamate Insult Culture->Mivazerol_pre Comparator_pre Alternative Inhibitor Pre-treatment + Glutamate Insult Culture->Comparator_pre Incubation Incubation Period Control->Incubation Glutamate_only->Incubation Mivazerol_pre->Incubation Comparator_pre->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Calcium_Imaging Calcium Imaging (e.g., Fura-2 AM) Incubation->Calcium_Imaging Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Calcium_Imaging->Data_Analysis

A typical experimental workflow for validating neuroprotective compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound and other inhibitors of glutamate excitotoxicity.

In Vitro Glutamate Excitotoxicity Model

1. Cell Culture:

  • Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).

  • Neurons are plated on poly-D-lysine-coated culture plates or coverslips.

  • Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator for at least 7-10 days to allow for maturation and synapse formation.

2. Induction of Excitotoxicity:

  • On the day of the experiment, the culture medium is replaced with a balanced salt solution (e.g., Hank's Balanced Salt Solution).

  • Glutamate or a specific agonist like NMDA is added to the medium at a final concentration known to induce excitotoxicity (e.g., 100-300 µM).

  • The duration of the excitotoxic insult can range from 15 minutes to 24 hours, depending on the specific protocol and the endpoint being measured.

3. Treatment with Inhibitors:

  • Test compounds, such as this compound or alternative inhibitors, are typically added to the culture medium 15-30 minutes prior to the addition of glutamate.

  • A vehicle control (the solvent used to dissolve the compound) is run in parallel.

Assessment of Neuroprotection

1. Cell Viability Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. After the treatment period, MTT is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (death). The amount of LDH in the medium is quantified by a colorimetric assay and is directly proportional to the number of dead cells.

2. Intracellular Calcium Imaging:

  • Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • The cells are then imaged using a fluorescence microscope equipped with a ratiometric imaging system.

  • Changes in intracellular calcium concentration are monitored in real-time before, during, and after the application of glutamate and the test compounds.

3. Apoptosis and Necrosis Staining:

  • To distinguish between different modes of cell death, fluorescent dyes like Hoechst 33342 (stains the nuclei of all cells), Propidium Iodide (stains the nuclei of necrotic cells), and Annexin V (binds to apoptotic cells) can be used.

  • The stained cells are then visualized and quantified using fluorescence microscopy.

Conclusion

The available data suggests that this compound offers significant neuroprotection against glutamate-induced excitotoxicity. Its primary mechanism of action, the inhibition of presynaptic glutamate release, positions it as a promising therapeutic candidate. While direct, head-to-head quantitative comparisons with other inhibitors in standardized assays are limited, the existing evidence demonstrates its efficacy in reducing key downstream events of the excitotoxic cascade, such as calcium overload and neuronal cell death. Further dose-response studies in standardized in vitro excitotoxicity models would be beneficial to more precisely quantify its potency relative to other neuroprotective agents.

References

Mivazerol's Preclinical Efficacy: An Objective Comparison with Other Anti-Ischemic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research for anti-ischemic therapies, the α2-adrenergic agonist mivazerol has been investigated for its potential to protect the heart from ischemic injury. This guide provides a comparative overview of the preclinical efficacy of this compound against two established classes of anti-ischemic agents: beta-blockers (represented by metoprolol) and calcium channel blockers (represented by verapamil). The data presented is compiled from various preclinical studies, and it is important to note that direct head-to-head comparative studies are limited. Therefore, this guide aims to provide an objective summary of the available data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Data Comparison

The following tables summarize the quantitative data from key preclinical studies on this compound, metoprolol, and verapamil in animal models of myocardial ischemia. Due to variations in experimental models and endpoints, a direct comparison of absolute values should be made with caution.

Table 1: Preclinical Efficacy of this compound in a Canine Model of Myocardial Ischemia

ParameterControl/BaselineThis compoundAnimal ModelReference
Hemodynamics
Heart Rate (bpm)125 ± 6106 ± 6Anesthetized Dogs[1]
Cardiac Output (L/min)4.4 ± 0.61.8 ± 0.2Anesthetized Dogs[1]
Myocardial Oxygen Balance
Myocardial Oxygen Demand (μmol/min/g)4.51 ± 0.513.17 ± 0.24Anesthetized Dogs[1]
Oxygen Deficiency of Ischemic Myocardium (μmol/min/g)1.07 ± 0.320.47 ± 0.41Anesthetized Dogs[1]
Metabolic Parameters
Lactate Production by Ischemic Area (mmol/l)2.6 ± 1.21.5 ± 0.9Anesthetized Dogs[2]

Table 2: Preclinical Efficacy of Metoprolol in Rodent Models of Myocardial Ischemia

ParameterControl/IschemiaMetoprololAnimal ModelReference
Infarct Size
Infarct Size (% of Risk Zone)Not explicitly statedReducedRat (LAD ligation)N/A
Cardiac Function
Left Ventricular Systolic Pressure (mmHg)90 ± 663 ± 4Rat (MI)N/A
+dp/dt (mmHg/sec)2872 ± 2731340 ± 169Rat (MI)N/A
Heart Rate (bpm)452 ± 19322 ± 13Rat (MI)N/A

Table 3: Preclinical Efficacy of Verapamil in Canine Models of Myocardial Ischemia

ParameterControl/IschemiaVerapamilAnimal ModelReference
Infarct Size
Epicardial ST-Segment Elevation (mV)159Anesthetized Dogs[3]
Hemodynamics
Coronary FlowReduced by 23%Augmented by 5% above pre-occlusionAnesthetized Dogs[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are the experimental protocols for the key studies cited.

This compound in Anesthetized Dogs
  • Animal Model: Anesthetized dogs.[1][2]

  • Ischemia Induction: Periods of moderate coronary artery stenosis were induced.[1] In another study, three periods of ischemia were induced by coronary occlusion for 5 minutes.[2]

  • Drug Administration: this compound was administered intravenously.

  • Measurements:

    • Hemodynamic parameters including heart rate and cardiac output were measured.[1]

    • Myocardial blood flow was assessed, and myocardial oxygen demand and deficiency were calculated.[1]

    • Arteriovenous differences in plasma lactate were measured to determine lactate production by the ischemic myocardium.[2]

Metoprolol in a Rat Model of Myocardial Infarction
  • Animal Model: Rats.

  • Ischemia Induction: Myocardial infarction was induced by left coronary artery ligation.

  • Drug Administration: Metoprolol was administered orally, dissolved in drinking water, for 72 hours, supplemented with intraperitoneal doses over the first 24 hours.

  • Measurements:

    • Hemodynamic measurements were made 3 days after surgery.

    • Infarct size was analyzed morphometrically.

    • Left ventricular systolic pressure and +dp/dt were measured to assess cardiac function.

Verapamil in Anesthetized Dogs
  • Animal Model: Anesthetized open-chest dogs.[3][4]

  • Ischemia Induction: Ligation of a branch of the left descending coronary artery.[3]

  • Drug Administration: Verapamil (0.1 mg/kg) was infused after the ligation.[3]

  • Measurements:

    • The extent of the ischemic area was estimated from the epicardial ST-segment elevation in the ECG.[3]

    • Mean flow in the left descending coronary artery was measured.[3]

    • Hemodynamic variables were monitored.[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Mivazerol_Signaling_Pathway This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic & Central) This compound->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits Sympathetic_Outflow ↓ Sympathetic Outflow Gi_Protein->Sympathetic_Outflow cAMP ↓ cAMP Adenylate_Cyclase->cAMP Norepinephrine_Release ↓ Norepinephrine Release Sympathetic_Outflow->Norepinephrine_Release Heart_Rate ↓ Heart Rate Norepinephrine_Release->Heart_Rate Contractility ↓ Contractility Norepinephrine_Release->Contractility Oxygen_Demand ↓ Myocardial Oxygen Demand Heart_Rate->Oxygen_Demand Contractility->Oxygen_Demand Cardioprotection Cardioprotection Oxygen_Demand->Cardioprotection

Caption: this compound's Anti-Ischemic Signaling Pathway.

Beta_Blocker_Signaling_Pathway Beta_Blocker Beta-Blocker (e.g., Metoprolol) Beta1_Receptor β1-Adrenergic Receptor (Cardiac Myocytes) Beta_Blocker->Beta1_Receptor Blocks Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Catecholamines Catecholamines (Norepinephrine, Epinephrine) Catecholamines->Beta1_Receptor Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Calcium_Channels ↓ Ca2+ Influx PKA->Calcium_Channels Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility Calcium_Channels->Contractility Oxygen_Demand ↓ Myocardial Oxygen Demand Heart_Rate->Oxygen_Demand Contractility->Oxygen_Demand Cardioprotection Cardioprotection Oxygen_Demand->Cardioprotection

Caption: Beta-Blocker's Anti-Ischemic Signaling Pathway.

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Dog) Anesthesia Anesthesia Induction Animal_Model->Anesthesia Surgical_Prep Surgical Preparation (e.g., Thoracotomy) Anesthesia->Surgical_Prep Baseline_Measurements Baseline Hemodynamic & Functional Measurements Surgical_Prep->Baseline_Measurements Drug_Administration Drug Administration (this compound, Metoprolol, Verapamil, or Vehicle) Baseline_Measurements->Drug_Administration Ischemia_Induction Ischemia Induction (e.g., Coronary Artery Ligation) Drug_Administration->Ischemia_Induction Ischemia_Period Ischemia Period Ischemia_Induction->Ischemia_Period Reperfusion Reperfusion (optional) Ischemia_Period->Reperfusion Data_Collection Data Collection during Ischemia/Reperfusion Ischemia_Period->Data_Collection Reperfusion->Data_Collection Terminal_Measurements Terminal Measurements (e.g., Infarct Size Staining) Data_Collection->Terminal_Measurements Data_Analysis Data Analysis Terminal_Measurements->Data_Analysis

Caption: Generalized Preclinical Myocardial Ischemia Workflow.

References

Mivazerol: A Comparative Analysis of Receptor Selectivity Against Other Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor selectivity profile of mivazerol with other prominent imidazole-based compounds. The data presented herein, derived from various experimental studies, offers insights into the binding affinities and functional activities of these compounds at adrenergic and imidazoline receptors. This information is crucial for understanding their pharmacological profiles and guiding further drug development efforts.

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and other selected imidazole compounds for α1-adrenergic, α2-adrenergic, and imidazoline (I1 and I2) receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Compoundα1-Adrenergic (Ki, nM)α2-Adrenergic (Ki, nM)I1-Imidazoline (Ki, nM)I2-Imidazoline (Ki, nM)α2/α1 Selectivity Ratio
This compound 4400[1]37[1]~7760 (pIC50 = 5.1)[2]>10000 (pIC50 = 3.9)[2]~0.008
Clonidine Varies (low affinity)3.20[3]1.0[4]-~220:1 (α2 vs α1)[5]
Dexmedetomidine Varies (low affinity)---~1620:1 (α2 vs α1)[5]
Rilmenidine Varies (low affinity)> Clonidine[6]< Clonidine[6]-Higher for I1 vs α2[6]
Moxonidine Varies (low affinity)VariesHigh affinity-Selective for I1[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Alpha2_AR α2-Adrenergic Receptor G_protein Gi/o Protein Alpha2_AR->G_protein Activates I1_Receptor I1-Imidazoline Receptor PLC Phospholipase C I1_Receptor->PLC Activates Agonist Imidazole Agonist (e.g., this compound) Agonist->Alpha2_AR Binds to Agonist->I1_Receptor Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Downstream Downstream Effectors cAMP->Downstream Regulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG ↑ IP3 & DAG PIP2->IP3_DAG Forms IP3_DAG->Downstream Activates

Caption: Signaling pathways of α2-adrenergic and I1-imidazoline receptors.

G Start Start Membrane_Prep 1. Membrane Preparation (from cells or tissue) Start->Membrane_Prep Incubation 2. Incubation - Membranes - Radioligand ([3H]RX821002) - Unlabeled Competitor (this compound) Membrane_Prep->Incubation Separation 3. Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification 4. Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis 5. Data Analysis - Competition Curve - IC50 Determination - Ki Calculation Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Competition Binding Assay for α2-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for α2-adrenergic receptors.

1. Membrane Preparation:

  • Tissues (e.g., human frontal cortex, rat kidney) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in a final volume of 250-500 µL.

  • To each tube, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]RX 821002 at a concentration near its Kd).

    • A range of concentrations of the unlabeled competitor compound (e.g., this compound).

    • The membrane preparation (a specific amount of protein, e.g., 100-200 µg).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled α2-antagonist (e.g., 10 µM rauwolscine).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of cAMP Accumulation

This protocol outlines a general method to assess the functional activity of α2-adrenergic receptor agonists by measuring their ability to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.

1. Cell Culture and Preparation:

  • Cells expressing the α2-adrenergic receptor (e.g., CHO cells, HT-29 cells) are cultured to near confluence.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine, IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

2. Agonist Stimulation:

  • Adenylyl cyclase is stimulated using an agent like forskolin (e.g., 10 µM) to increase basal cAMP levels.

  • The cells are then incubated with various concentrations of the α2-adrenergic agonist (e.g., this compound) for a defined time (e.g., 15 minutes) at 37°C.

3. cAMP Extraction and Quantification:

  • The incubation is stopped by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or ethanol).

  • The cell lysates are collected, and the amount of cAMP is quantified using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

4. Data Analysis:

  • The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

  • The maximal inhibition (Emax) is also determined from this curve.

Discussion of Receptor Selectivity

This compound demonstrates a high affinity and marked specificity for α2-adrenoceptors, with a Ki value of 37 nM for the α2A subtype.[1] Its affinity for α1-adrenoceptors is approximately 120 times lower (Ki = 4.4 µM), and its affinity for 5-HT1A receptors is about 14 times lower (Ki = 530 nM).[1] For other receptors, including β1 and β2 adrenoceptors, dopamine D1 and D2 receptors, muscarinic M1, M2, and M3 receptors, and 5-HT2 receptors, the affinity is roughly 1000 times lower.[1] Notably, this compound does not appear to be selective between α2-adrenoceptor subtypes.[1]

In comparison, other imidazole compounds also exhibit selectivity for α2-adrenoceptors, but with varying profiles. Dexmedetomidine is known for its very high α2/α1 selectivity ratio of approximately 1620:1, which is significantly greater than that of clonidine (around 220:1).[5] Rilmenidine and moxonidine show a preference for imidazoline I1 receptors over α2-adrenoceptors, which may contribute to their different side-effect profiles compared to clonidine.[6][7] Clonidine itself acts as an agonist at both α2-adrenergic and imidazoline receptors.[8]

The distinct receptor selectivity profiles of these imidazole compounds underlie their different pharmacological and therapeutic effects. This compound's high selectivity for α2-adrenoceptors over other receptor types, including imidazoline receptors, suggests a mechanism of action primarily driven by its interaction with the α2-adrenergic system. This contrasts with compounds like rilmenidine and moxonidine, where imidazoline receptor activation plays a more significant role.[9] Understanding these nuances is critical for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.

References

Re-analysis of European Mivazerol Trial (EMIT) Data Reveals Cardioprotective Benefits in a Specific Surgical Subgroup

Author: BenchChem Technical Support Team. Date: November 2025

A focused re-analysis of the European Mivazerol Trial (EMIT) data has brought to light a significant cardioprotective effect of the alpha-2 adrenergic agonist this compound in a specific subgroup of patients undergoing vascular surgery. While the original trial did not demonstrate an overall benefit in the broader population of patients with coronary heart disease undergoing non-cardiac surgery, this subgroup analysis suggests a potential therapeutic niche for this compound and warrants further investigation.

The EMIT was a large-scale, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy of this compound in preventing perioperative cardiac complications. The primary endpoint was a composite of myocardial infarction or death.[1] The overall results of the trial were neutral, with this compound showing no significant reduction in the primary endpoint for the entire cohort of patients with established coronary heart disease.[1]

However, a preplanned subgroup analysis of 904 patients with known coronary heart disease who underwent vascular surgery painted a different picture. In this high-risk population, intravenous administration of this compound was associated with a statistically significant reduction in key clinical outcomes compared to placebo.

Key Findings from the Vascular Surgery Subgroup

The re-examination of data for patients undergoing vascular surgery revealed a notable decrease in the primary endpoint, cardiac-related mortality, and overall mortality in the this compound-treated group.

OutcomeThis compound Group (n=454)Placebo Group (n=450)Risk Ratio (RR)95% Confidence IntervalP-value
Primary Endpoint (Myocardial Infarction or Death) 32480.670.45 - 0.980.037
Cardiac Death 6180.330.13 - 0.820.017
All-Cause Death 11270.410.18 - 0.910.024

Data derived from the EMIT vascular surgery subgroup analysis.[1]

These findings suggest that the sympatholytic effects of this compound, an alpha-2 adrenergic agonist, may be particularly beneficial in mitigating the heightened cardiovascular stress associated with vascular surgery.

Experimental Protocols

The European this compound Trial (EMIT) Protocol

The EMIT was a multicenter, double-blind, randomized, placebo-controlled trial conducted in 61 European centers.

  • Participants: The trial enrolled 2,854 patients, of whom 1,897 had established coronary heart disease. The analysis for the vascular surgery subgroup was performed on 904 of these patients.

  • Intervention: Patients were randomly assigned to receive either this compound or a placebo. The treatment was administered as a continuous intravenous infusion, initiated at the induction of anesthesia and continued for up to 72 hours.

  • Primary Endpoint: The primary outcome was the composite of myocardial infarction or death.

Signaling Pathway of this compound

This compound is a selective alpha-2 adrenergic receptor agonist. Its mechanism of action involves the activation of these receptors, which are part of the G-protein coupled receptor family. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The ultimate effect is a reduction in the release of norepinephrine from presynaptic nerve terminals, leading to a decrease in sympathetic outflow. This sympatholytic effect is believed to be the basis for its cardioprotective properties.

Mivazerol_Signaling_Pathway This compound This compound Alpha2_Receptor Alpha-2 Adrenergic Receptor (α2-AR) This compound->Alpha2_Receptor Binds to G_Protein Gi Protein Alpha2_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP NE_Vesicle Norepinephrine Vesicles cAMP->NE_Vesicle Promotes Fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release Leads to

Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor signaling pathway.

Comparison with Other Perioperative Cardioprotective Agents

Other alpha-2 adrenergic agonists, such as clonidine and dexmedetomidine, have also been investigated for their potential to reduce perioperative cardiovascular complications. A meta-analysis of trials involving alpha-2 agonists in vascular surgery patients showed a significant reduction in both mortality and myocardial infarction.[2]

While a direct head-to-head comparison of this compound with these agents in the specific context of the EMIT vascular surgery subgroup is not available, the findings from this re-analysis position this compound as a potentially valuable agent in this high-risk patient population. Further prospective studies are warranted to confirm these findings and to directly compare the efficacy and safety of this compound with other perioperative cardioprotective strategies. The promising results from this subgroup analysis underscore the importance of patient stratification in clinical trials to identify populations that may derive the most benefit from a particular therapeutic intervention.

References

Safety Operating Guide

Proper Disposal of Mivazerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Mivazerol, a selective α2-adrenoceptor agonist, is critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, aligning with general best practices for pharmaceutical waste management in a laboratory setting.

Key Disposal Considerations and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal of this compound should follow the stringent guidelines for pharmaceutical research chemicals. Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Body Protection Laboratory coatFully buttoned

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize environmental contamination and reduce the risk of accidental exposure.

  • Deactivation (if applicable and feasible): While specific deactivation protocols for this compound are not documented, researchers should consult relevant chemical literature for methods to neutralize similar α2-adrenoceptor agonists. If a validated deactivation method is available, it should be performed in a designated chemical fume hood.

  • Segregation of Waste:

    • Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Waste Packaging and Labeling:

    • All waste containers must be in good condition and compatible with the waste they contain.

    • Labels should clearly state "Hazardous Waste," "this compound," and include the primary hazard associated with the compound (e.g., "Toxic," "Pharmacologically Active").

  • Storage:

    • Store this compound waste in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash. [1][2] Improper disposal can lead to environmental contamination.

Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Containment: For small spills of solid material, carefully cover with an absorbent material (e.g., vermiculite, sand) to prevent airborne dust. For liquid spills, use chemical absorbent pads.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Labeled 'Hazardous') segregate->solid_waste liquid_waste Liquid Waste Container (Labeled 'Hazardous') segregate->liquid_waste storage Store in Secure Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: A workflow diagram for the proper disposal of this compound.

This guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. It is imperative that all personnel are trained on these procedures and that the institution's specific waste management policies are followed. For any uncertainties, always consult with your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling Mivazerol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Mivazerol could not be located. The following guidance is based on best practices for handling research chemicals with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operational and disposal plans to ensure a safe laboratory environment.

Core Safety Principles

When handling substances of unknown toxicity, such as this compound, the primary principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[1] It is prudent to assume the substance is toxic.[1][2] All manipulations should be performed within designated areas, and appropriate engineering controls, such as fume hoods, should be utilized.[3]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is a critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with powder-free, disposable nitrile gloves.[4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[4]Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection against potential contamination during handling and disposal.[4]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects the skin and personal clothing from splashes and spills. The low-permeability fabric prevents the chemical from seeping through.[4]
Eye and Face Protection ANSI Z87.1-compliant safety goggles in combination with a face shield.[5][6]Protects the eyes and face from splashes, aerosols, and flying particles.[6] Eyeglasses are not a substitute for appropriate safety eyewear.[6]
Respiratory Protection A NIOSH-certified N95 or higher-rated respirator should be used when there is a risk of generating aerosols or dust.[6] A respiratory protection program, including fit-testing, is essential.[6]Minimizes the inhalation of airborne particles of the chemical, which is a primary route of exposure. Surgical masks do not provide adequate respiratory protection from chemical exposure.[7]
Foot Protection Closed-toe shoes that completely cover the feet.[1] Shoe covers may be required in designated hazardous drug handling areas.[7]Protects the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) before opening the shipping container.

  • Unpack the chemical in a designated area, preferably within a fume hood.

  • Verify that the container is properly labeled and sealed.

  • Label the container with the date of receipt and the name of the individual who received it.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the chemical name and any known hazard information.[5]

  • Store in secondary containment to prevent the spread of material in case of a leak.[5]

3. Preparation and Handling:

  • All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[8]

  • Use dedicated glassware and equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Spill: Treat all spills as major spills.[5] Evacuate the immediate area and alert others.[5] If you are trained and it is safe to do so, use a spill kit appropriate for chemical spills. Otherwise, contact your institution's environmental health and safety department.[5]

Disposal Plan

All this compound waste, including unused product, contaminated solutions, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, gowns, and bench paper, in a designated, labeled hazardous waste container.

    • Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[9]

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety department.[10]

    • Do not dispose of this compound down the drain or in the regular trash.[2][11]

Workflow for Safe Handling and Disposal of this compound

Mivazerol_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures receive Receive & Inspect Package unpack Unpack in Fume Hood (with PPE) receive->unpack store Store in a Cool, Dry, Ventilated Area unpack->store don_ppe Don Full PPE store->don_ppe handle Handle in Fume Hood don_ppe->handle collect_waste Collect Waste in Labeled Containers handle->collect_waste spill Spill Response handle->spill exposure Exposure Response (Skin/Eye Contact) handle->exposure dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mivazerol
Reactant of Route 2
Mivazerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.